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  • Product: 1,3-Dioxolan-2-one-2,4,5-13C3
  • CAS: 1173023-62-5

Core Science & Biosynthesis

Foundational

Physical Properties and Experimental Characterization of 1,3-Dioxolan-2-one-2,4,5-¹³C₃

An In-depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive overview of the physical properties of 1,3-Dioxolan-2-one-2,4,5-¹³C₃, a critical isotopically labeled compound used in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the physical properties of 1,3-Dioxolan-2-one-2,4,5-¹³C₃, a critical isotopically labeled compound used in advanced research. While extensive data exists for its unlabeled analogue, 1,3-Dioxolan-2-one (Ethylene Carbonate, EC), this paper synthesizes that information and delineates the specific, and often subtle, impacts of ¹³C isotopic enrichment. The guide is designed for researchers, scientists, and drug development professionals, offering not only tabulated data but also detailed, field-proven experimental protocols for in-house validation and characterization. The methodologies are presented to ensure scientific integrity through self-validating systems and are grounded in authoritative references.

Introduction and Scientific Context

1,3-Dioxolan-2-one, commonly known as Ethylene Carbonate (EC), is a cyclic carbonate ester of significant industrial and academic interest. It serves as a high-permittivity, polar aprotic solvent, most notably in the formulation of electrolytes for lithium-ion batteries, where it facilitates the formation of a stable solid electrolyte interphase (SEI) on the anode.[1] Beyond electrochemistry, its utility extends to organic synthesis as a reactant and solvent, and as a plasticizer for various polymers.[2][3]

The subject of this guide, 1,3-Dioxolan-2-one-2,4,5-¹³C₃, is a stable isotope-labeled (SIL) variant where the three carbon atoms of the dioxolane ring are replaced with the ¹³C isotope. This specific labeling renders the molecule an invaluable tool for mechanistic and metabolic studies. The strategic placement of ¹³C atoms allows researchers to trace the fate of the EC molecule through complex chemical or biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Such studies are pivotal in understanding SEI layer degradation mechanisms in batteries[4], elucidating reaction pathways, and performing quantitative analysis in complex matrices.

This document bridges the gap between the well-documented properties of unlabeled EC and the specific characteristics of its ¹³C₃ isotopologue, providing a foundational reference for its application in research.

Core Physical and Chemical Properties

For many macroscopic physical properties, such as melting point, boiling point, and appearance, the influence of isotopic substitution is negligible and falls within the typical range of experimental variance. Therefore, the data for unlabeled 1,3-Dioxolan-2-one (CAS 96-49-1) can be reliably used as a proxy. However, properties directly dependent on atomic mass, such as molar mass and density, are altered.

PropertyValueSource(s)
IUPAC Name 1,3-Dioxolan-2-one[1]
Synonyms Ethylene Carbonate, Glycol Carbonate[1][2]
Appearance Colorless to white crystalline solid at 25°C. Colorless, odorless liquid above its melting point.[1][2][5][6]
CAS Number 96-49-1 (for unlabeled compound)[1][2]
Molecular Formula ¹³C₃H₄O₃
Molar Mass (Unlabeled) 88.06 g·mol⁻¹[1][6]
Molar Mass (¹³C₃ Labeled) 91.08 g·mol⁻¹ (Calculated)
Melting Point 34 to 39 °C (93 to 102 °F)[1][5][7]
Boiling Point 243 - 248 °C at 760 mmHg[1][6]
Density (Solid) 1.321 g/cm³[1]
Density (Liquid) 1.3214 g/cm³ at 39 °C[6]
Solubility Soluble in water, alcohol, ether, and benzene.[5][6]
Refractive Index (n_D) 1.4148 - 1.4158 at 50 °C[2][6]
Flash Point 143 - 160 °C[1][6]

Note on Isotopic Effects: The molar mass of the ¹³C₃ isotopologue is precisely 3.02 g·mol⁻¹ greater than the unlabeled compound. This will result in a slight but measurable increase in density. Other thermodynamic properties like boiling and melting points are primarily governed by intermolecular forces, which are not significantly altered by this isotopic substitution.

Spectroscopic and Analytical Fingerprints

The primary utility of 1,3-Dioxolan-2-one-2,4,5-¹³C₃ lies in its distinct spectroscopic properties, which differ significantly from its natural abundance counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for leveraging the ¹³C labeling.

  • ¹³C NMR: In a standard ¹³C{¹H} decoupled spectrum, the signals corresponding to the three labeled carbons (C2, C4, C5) will be exceptionally intense compared to any solvent or reference signals. For unlabeled EC in CDCl₃, the methylene carbons (C4, C5) appear around 65 ppm and the carbonate carbon (C2) appears around 156 ppm.[8] In the ¹³C₃ labeled version, these peaks will dominate the spectrum, providing an unambiguous window into the molecule's environment and transformations.

  • ¹H NMR: The proton spectrum remains simple, showing a single peak for the four equivalent methylene protons. However, this peak will exhibit large ¹³C satellite peaks due to the strong one-bond coupling (¹J_CH) with the adjacent ¹³C nuclei at positions 4 and 5. This coupling provides direct evidence of the labeling integrity. For unlabeled EC, the ¹H signal in DMSO-d₆ is a singlet at approximately 4.5 ppm.[9]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for 1,3-Dioxolan-2-one-2,4,5-¹³C₃ will appear at an m/z value that is 3 units higher than that of the unlabeled compound. Any fragments retaining all three carbon atoms will also exhibit this +3 Da shift. This provides a clear and quantitative method for distinguishing the labeled compound from its natural abundance form and for tracking its incorporation into larger molecules.

Vibrational Spectroscopy (IR & Raman)

Isotopic substitution affects the vibrational frequencies of bonds involving the labeled atoms. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Replacing ¹²C with the heavier ¹³C isotope increases the reduced mass, resulting in a downward shift (to lower wavenumbers) for vibrational modes involving carbon.

  • Key Bands: The most affected bands in the IR and Raman spectra will be the C=O stretching vibration (typically around 1800 cm⁻¹) and the C-O and C-C stretching and bending modes.[10][11][12][13][14] This shift can be used to study intermolecular interactions, such as solvent-ion coordination in electrolytes, by isolating the vibrational signature of the labeled solvent molecule.[15]

Experimental Characterization Workflows

To ensure the identity, purity, and integrity of 1,3-Dioxolan-2-one-2,4,5-¹³C₃, a multi-technique characterization workflow is essential.

G cluster_0 Initial Verification cluster_1 Physical & Purity Analysis cluster_2 Structural Confirmation cluster_3 Final Validation Sample Receipt of 1,3-Dioxolan-2-one-¹³C₃ MS_Analysis Mass Spectrometry (MS) - Verify M+3 Peak Sample->MS_Analysis Aliquot MP_Analysis Melting Point Determination - Compare to Literature MS_Analysis->MP_Analysis  Identity Confirmed NMR_Analysis NMR Spectroscopy (¹H & ¹³C) - Confirm Labeling & Structure MS_Analysis->NMR_Analysis GC_Analysis Gas Chromatography (GC-FID/MS) - Assess Chemical Purity MP_Analysis->GC_Analysis Final_Report Generate Certificate of Analysis (Identity, Purity, Isotopic Enrichment) GC_Analysis->Final_Report Data Compilation   FTIR_Analysis FTIR/Raman Spectroscopy - Observe Isotopic Shifts NMR_Analysis->FTIR_Analysis FTIR_Analysis->Final_Report Data Compilation  

Caption: Workflow for the comprehensive characterization of ¹³C₃-labeled Ethylene Carbonate.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property sensitive to impurities. A sharp melting range consistent with the literature value for unlabeled EC (34-39 °C) indicates high purity. Impurities typically depress and broaden the melting range.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes (sealed at one end).

  • Procedure:

    • Ensure the compound is fully solidified. If liquid, cool the sample vial in an ice bath until crystallization is complete.

    • Load a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point.

    • Observe the approximate melting temperature.

    • Allow the apparatus to cool. Using a new sample, set a slow heating ramp (1-2 °C/min) starting from ~10 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts (T₂).

    • The melting range is T₁ - T₂. A pure sample should have a range of < 2 °C.

Protocol: Density Measurement (Pycnometer Method)

Causality: Density is an intrinsic property that will be slightly higher for the labeled compound due to its increased molar mass. This protocol provides a precise method for its determination, validating the material's physical consistency.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance (±0.0001 g), thermostated water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer. Weigh it accurately (m₁).

    • Fill the pycnometer with distilled water and place it in a thermostated water bath set to a temperature above the compound's melting point (e.g., 40.0 °C) until it reaches thermal equilibrium.

    • Ensure the capillary is full and wipe away any excess water. Weigh the pycnometer filled with water (m₂).

    • Empty and dry the pycnometer.

    • Melt the 1,3-Dioxolan-2-one-2,4,5-¹³C₃ and fill the pycnometer. Repeat the thermal equilibration step at 40.0 °C.

    • Wipe away any excess liquid and weigh the pycnometer filled with the sample (m₃).

    • The density (ρ_sample) at the given temperature is calculated using the known density of water (ρ_water) at that temperature: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Protocol: Spectroscopic Identity Confirmation (NMR)

Causality: NMR provides the most definitive confirmation of both the molecular structure and the successful incorporation of the ¹³C labels at the specified positions.

  • Apparatus: NMR spectrometer (≥400 MHz recommended).

  • Sample Preparation:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Observe the singlet for the CH₂ protons.

    • Verify the presence and correct integration of the large ¹³C satellite peaks flanking the central peak. The separation between these satellites corresponds to the ¹J_CH coupling constant.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Confirm the presence of two highly intense signals at approximately 65 ppm (¹³C₄, ¹³C₅) and 156 ppm (¹³C₂). The extreme intensity relative to natural abundance signals (e.g., from the solvent) is the key indicator of enrichment.

Conclusion

1,3-Dioxolan-2-one-2,4,5-¹³C₃ is a powerful research tool whose physical properties are largely analogous to its well-characterized unlabeled counterpart, Ethylene Carbonate. The critical distinctions arise from its increased molar mass and, most importantly, its unique spectroscopic signatures in NMR, MS, and vibrational analyses. The experimental protocols and characterization workflows detailed in this guide provide a robust framework for researchers to verify the integrity and purity of this valuable isotopologue, ensuring the reliability and accuracy of the data generated in its diverse applications, from battery research to metabolic pathway analysis.

References

  • Hagiyama, K., Suzuki, K., Ohtake, M., et al. (2007). Physical Properties of Substituted 1,3-Dioxolan-2-ones. Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Ethylene carbonate. Retrieved from: [Link]

  • Hagiyama, K., Suzuki, K., Ohtake, M., et al. (2008). Physical Properties of Substituted 1,3-Dioxolan-2-ones. Chemistry Letters, 37(1), 78-79. Available at: [Link]

  • Ataman Kimya. (n.d.). EC (ETHYLENE CARBONATE). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylene carbonate. PubChem Compound Database. CID=7303. Available at: [Link]

  • NIST. (n.d.). 1,3-Dioxolan-2-one. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. Application Note. Available at: [Link]

  • Giammanco, C. H., et al. (2019). NMR Study of the Degradation Products of Ethylene Carbonate in Silicon–Lithium Ion Batteries. The Journal of Physical Chemistry Letters, 10(20), 6098–6103. Available at: [Link]

  • Xing, L., et al. (2011). (A) 1 H and 13 C NMR of lithium ethylene dicarbonate in acetone-d6; (B)... ResearchGate. Available at: [Link]

  • Huang, W., et al. (2015). Raman Spectra and Transport Properties of Lithium Perchlorate in Ethylene Carbonate Based Binary Solvent Systems for Lithium Batteries. The Journal of Physical Chemistry B, 119(38), 12475–12485. Available at: [Link]

  • Mohan, S., et al. (2017). a FTIR spectra of ethylene carbonate (EC). b FTIR spectra of ammonium... ResearchGate. Available at: [Link]

  • Osman, Z., & Isa, M. I. N. (2012). a FTIR spectrum typical of 1:1 ratio of ethylene carbonate and... ResearchGate. Available at: [Link]

  • Hyuga, H., et al. (2017). A Raman spectroscopic study of organic electrolyte solutions based on binary solvent systems of ethylene carbonate with low viscosity solvents which dissolve different lithium salts. Journal of the Chemical Society, Faraday Transactions, 92(18), 3303-3309. Available at: [Link]

  • Wu, J., et al. (2017). Enlarged Raman spectra of (a) ethylene carbonate (EC)/ ethylmethyl... ResearchGate. Available at: [Link]

  • Wu, J., et al. (2017). (a) Raman spectra of ethylene carbonate as a function of temperature in... ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Solubility &amp; Handling of 1,3-Dioxolan-2-one-2,4,5-13C3

This in-depth technical guide details the solubility, physicochemical properties, and handling protocols for 1,3-Dioxolan-2-one-2,4,5-13C3 (universally known as Ethylene Carbonate-13C3 or C -EC ).[1] [1] Executive Techni...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility, physicochemical properties, and handling protocols for 1,3-Dioxolan-2-one-2,4,5-13C3 (universally known as Ethylene Carbonate-13C3 or


C

-EC
).[1]

[1]

Executive Technical Summary

1,3-Dioxolan-2-one-2,4,5-13C3 is the fully carbon-13 isotopologue of Ethylene Carbonate (EC).[1] It serves as a critical high-precision internal standard in NMR spectroscopy and a mechanistic tracer in Lithium-ion battery research (specifically for Solid Electrolyte Interphase [SEI] degradation studies).[1]

The Core Physicochemical Premise: Based on the Born-Oppenheimer approximation , the electronic potential energy surfaces of isotopologues are identical. Therefore, the solubility profile of


C

-EC is thermodynamically equivalent to natural abundance Ethylene Carbonate. However, due to the high cost and specific application (NMR/MS), solvent choice is governed not just by solubility capacity but by chemical stability and spectral interference.
Physicochemical Profile (Isotope-Specific)
PropertyData (Natural Abundance Proxy)Isotope Note
CAS (Unlabeled) 96-49-1Labeled CAS: Varies by enrichment (e.g., 100318-20-7)
Molecular Weight 88.06 g/mol ~91.08 g/mol (Due to +3 Da from

C)
Physical State Crystalline Solid (Monoclinic)Supercools easily; melts at ~36.4°C
Dipole Moment 4.9 DHigh polarity; excellent solvation for ions
Hygroscopicity HighCRITICAL: Rapidly absorbs atmospheric moisture

Solubility Data in Organic Solvents

The following data categorizes solvents by their thermodynamic capability to dissolve the matrix and their suitability for


C-EC applications (e.g., NMR).
Table 1: Solubility & Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility StatusApplication SuitabilityTechnical Notes
Dipolar Aprotic DMSO / DMSO-d

Highly Soluble Excellent Best for NMR.[1] High dielectric constant stabilizes the carbonate.[1]
Acetonitrile (MeCN) Highly Soluble High Standard solvent for battery electrolyte research.[1]
Chlorinated Chloroform (CDCl

)
Miscible High Common NMR solvent.[1] Good solubility, no reaction risk.[1]
Dichloromethane (DCM) Soluble Moderate High volatility can alter concentration during handling.[1]
Polar Protic Methanol / Ethanol Soluble Low / Risky Risk of Transesterification. Protic solvents can attack the carbonate ring over time.[1]
Water / D

O
Soluble (Slow) Critical Risk Hydrolysis Hazard. EC hydrolyzes to Ethylene Glycol + CO

.[1] Use only for immediate metabolic studies.
Aromatic Benzene / Toluene Soluble Moderate Good for non-polar impurity extraction; less effective for high-conc.[1] stocks.
Ethers THF / Diethyl Ether Soluble Moderate THF is miscible; Ether is soluble but less efficient.[1]
Alkanes Hexane / Pentane Insoluble N/A Used as a wash solvent to remove non-polar impurities from solid EC.[1]

Scientific Advisory: While


C

-EC is soluble in alcohols and water, these solvents should be avoided for storage .[1] The carbonyl carbon is electrophilic; protic solvents facilitate ring-opening hydrolysis or transesterification, destroying the expensive isotopic label.[1]

Experimental Protocols: Handling & Dissolution

Due to the compound's hygroscopic nature and solid-liquid phase transition near room temperature (36°C), precise handling is required to prevent degradation.

Protocol A: Safe Dissolution for NMR Standards

Objective: Prepare a stable 50 mM stock solution in DMSO-d


 without moisture contamination.

Prerequisites:

  • Glove box (Ar or N

    
     atmosphere) OR Schlenk line.[1]
    
  • Dried NMR tubes and caps.[1]

  • Solvent: DMSO-d

    
     (stored over 3Å molecular sieves).[1]
    

Step-by-Step Workflow:

  • Thermal Pre-Treatment:

    • If the

      
      C
      
      
      
      -EC is solid, warm the sealed vial to 40°C using a dry block heater until fully melted.
    • Reasoning: Weighing liquids is often more precise than chipping away hygroscopic crystals, which increases surface area for moisture absorption.[1]

  • Inert Transfer:

    • Move the warm vial and DMSO-d

      
       into the glove box.[1]
      
    • Note: If a glove box is unavailable, use a gas-tight syringe to withdraw the melt through a septum under positive N

      
       pressure.[1]
      
  • Gravimetric Preparation:

    • Dispense the target mass of

      
      C
      
      
      
      -EC into a tared vial.
    • Add the calculated volume of DMSO-d

      
      .[1]
      
    • Calculation:

      
      
      
  • Homogenization:

    • Vortex for 30 seconds. Ensure no "schlieren" lines (density gradients) remain.[1]

  • Sealing:

    • Transfer to the NMR tube and cap immediately.[1] Parafilm is insufficient for long-term storage; use a flame seal or high-quality PTFE cap if storing outside the glovebox.[1]

Protocol B: Hydrolysis Check (Self-Validating Step)

Before using the standard for critical experiments, validate its integrity.[1]

  • Run a quick

    
    H-NMR .
    
  • Check: Look for a singlet at ~4.5 ppm (EC ring protons).[1]

  • Validation: If you see peaks at ~3.5 ppm (methylene of ethylene glycol), the sample has hydrolyzed.[1] Discard if hydrolysis > 2%.

Mechanistic Visualization

The following diagram illustrates the solvation and potential degradation pathways, highlighting why aprotic solvents are strictly preferred.

ECSolubility EC_Solid 1,3-Dioxolan-2-one-13C3 (Solid Crystalline) EC_Liquid Melt Phase (>36.4°C) EC_Solid->EC_Liquid Heat (40°C) Solvent_Aprotic Aprotic Solvent (DMSO, CDCl3, MeCN) EC_Liquid->Solvent_Aprotic Dissolution Solvent_Protic Protic Solvent (H2O, MeOH, EtOH) EC_Liquid->Solvent_Protic Dissolution Solution_Stable Stable Solution (Dipole-Dipole Solvation) Solvent_Aprotic->Solution_Stable High Stability Degradation Hydrolysis/Transesterification (Ring Opening) Solvent_Protic->Degradation Nucleophilic Attack on Carbonyl Product_Stable Valid NMR/Battery Standard Solution_Stable->Product_Stable Ready for Analysis Product_Waste Ethylene Glycol + 13CO2 (Sample Destroyed) Degradation->Product_Waste Irreversible

Caption: Workflow logic for solvent selection. Green paths indicate safe protocols; red paths indicate degradation risks due to protic solvent incompatibility.

Applications & Significance

A. Battery Research (SEI Formation)

In Li-ion batteries, EC is the primary solvent that reduces on the anode to form the Solid Electrolyte Interphase (SEI).

  • Usage:

    
    C
    
    
    
    -EC is doped into the electrolyte.[1]
  • Detection: Post-mortem NMR of the anode reveals

    
    C-labeled reduction products (e.g., Lithium Ethylene Dicarbonate, LEDC).
    
  • Solubility Note: When extracting SEI components, use DMC (Dimethyl Carbonate) or Acetonitrile to rinse the anode. Do not use water, which will dissolve and hydrolyze the SEI components.[1]

B. Metabolic Tracing[1]
  • Usage: Used as a linker or prodrug moiety tracer.[1]

  • Solubility Note: For biological assays, prepare a high-concentration stock in DMSO (up to 100 mg/mL is feasible) and dilute into the aqueous media immediately prior to use to minimize hydrolysis time.

References

  • PubChem. Ethylene Carbonate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Logan, E. R., et al. (2018).[1] A Study of the Physical Properties of Li-Ion Battery Electrolytes Containing Esters. Journal of The Electrochemical Society.[1] Available at: [Link]

  • Smart, M. C., et al. (1999).[1] Electrolytes for Low-Temperature Lithium Batteries Based on Ternary Mixtures of Aliphatic Carbonates.[1] Journal of The Electrochemical Society.[1] Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 13C-Labeled Ethylene Carbonate: Synthesis, Characterization, and Applications for Researchers

Introduction: The Significance of 13C Labeling in Scientific Research Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, is a powerful technique for elucidating reaction mechanisms, trac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 13C Labeling in Scientific Research

Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, is a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying analytes in complex matrices. The stable, non-radioactive isotope of carbon, 13C, is particularly advantageous due to its safety, ease of handling, and suitability for analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] Unlike radioactive isotopes, 13C is stable, making it ideal for long-term biological studies.[3] Its low natural abundance (approximately 1.1%) ensures that enriched compounds provide a strong, unambiguous signal against a low background.[4]

Ethylene carbonate, a cyclic carbonate ester, is a versatile compound with significant applications as a polar solvent, an electrolyte component in lithium-ion batteries, and a precursor in organic synthesis. The introduction of a 13C label into the ethylene carbonate molecule provides a unique tracer to investigate its fate in various chemical and biological systems. This guide will focus on two primary isotopologues: Ethylene carbonate-(carbonyl-13C) and Ethylene carbonate-13C3.

Part 1: Core Chemical Identifiers

Precise identification of chemical compounds is paramount for scientific integrity and reproducibility. This section provides a comprehensive list of identifiers for both unlabeled and 13C-labeled ethylene carbonate.

Unlabeled Ethylene Carbonate
IdentifierValueSource
IUPAC Name 1,3-Dioxolan-2-one
CAS Number 96-49-1
Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
InChI InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2
SMILES C1COC(=O)O1
Ethylene carbonate-(carbonyl-13C)
IdentifierValueSource
Synonym 1,3-Dioxolan-2-one-2-13C
CAS Number 69754-77-4
Molecular Formula 13CC2H4O3
Molecular Weight 89.05 g/mol
MDL Number MFCD09842659
PubChem Substance ID 329760124
InChI 1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i3+1
SMILES O=[13C]1OCCO1
Ethylene carbonate-13C3
IdentifierValueSource
Synonym 1,3-Dioxolan-2-one-2,4,5-13C3
CAS Number 1173023-62-5
Molecular Formula 13C3H4O3
Molecular Weight 91.04 g/mol
MDL Number MFCD04118122
PubChem Substance ID 329758262
InChI 1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1+1,2+1,3+1
SMILES O=[13C]1O[13CH2][13CH2]O1

Part 2: Synthesis of 13C-Labeled Ethylene Carbonate

The synthesis of isotopically labeled compounds requires careful planning to ensure the efficient incorporation of the expensive labeled starting material. The choice of synthetic route is often dictated by the desired labeling pattern and the availability of 13C-enriched precursors.

Synthesis of Ethylene carbonate-(carbonyl-13C)

The most direct and widely reported method for the synthesis of carbonyl-labeled ethylene carbonate involves the reaction of a 13C-labeled carbonate source with 1,2-dihaloethane or ethylene glycol. A common and effective precursor is potassium carbonate-13C (K213CO3).

Synthesis_Carbonyl_Labeled cluster_reactants Reactants & Conditions K213CO3 K₂¹³CO₃ reflux Reflux (90°C, 40h) K213CO3->reflux dibromoethane BrCH₂CH₂Br dibromoethane->reflux acetonitrile Acetonitrile (solvent) acetonitrile->reflux catalyst Tributyltin chloride, 18-crown-6 catalyst->reflux product Ethylene carbonate- (carbonyl-¹³C) reflux->product

Synthesis of Carbonyl-13C Labeled Ethylene Carbonate.

Experimental Protocol:

  • Combine potassium carbonate-13C (K213CO3, 98.7% enriched, 0.14 mol) and 1,2-dibromoethane (0.13 mol) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add tributyltin chloride (5 mol%) and 18-crown-6 (10 mol%) to the flask, followed by acetonitrile (50 mL).

  • Heat the reaction mixture to reflux at 90°C and maintain for approximately 40 hours. The use of a crown ether is crucial to solubilize the potassium carbonate in the organic solvent, thereby facilitating the nucleophilic attack.

  • After cooling to room temperature, filter the reaction mixture and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under vacuum to yield a yellow oily liquid.

  • Wash the crude product with hexane (4 x 30 mL) to remove the tin catalyst.

  • Purify the resulting yellow oil by silica gel column chromatography using ethyl acetate as the eluent.

  • Remove the ethyl acetate under vacuum to obtain pure Ethylene carbonate-(carbonyl-13C) as a colorless liquid.

This protocol provides a reliable method for obtaining the carbonyl-labeled product with good yield. The self-validating aspect of this protocol lies in the clear separation and purification steps, ensuring the removal of catalysts and byproducts, which can be confirmed by the analytical methods described in the next section.

Synthesis of Ethylene carbonate-13C3

The synthesis of fully 13C-labeled ethylene carbonate requires starting materials where all carbon atoms are 13C. A feasible approach involves the reaction of 13C2-labeled ethylene oxide with 13C-labeled carbon dioxide.

Synthesis_Fully_Labeled cluster_reactants Reactants & Conditions ethylene_oxide Ethylene oxide-¹³C₂ product Ethylene carbonate-¹³C₃ ethylene_oxide->product co2 Carbon dioxide-¹³C co2->product catalyst Catalyst (e.g., Lewis acid/base) catalyst->product pressure_temp Pressure, Temperature pressure_temp->product

General Synthesis of Fully 13C-Labeled Ethylene Carbonate.

Conceptual Protocol:

The industrial synthesis of unlabeled ethylene carbonate proceeds via the cycloaddition of ethylene oxide and carbon dioxide.[5] This reaction can be adapted for the synthesis of the fully labeled analogue using 13C2-ethylene oxide and 13CO2.

  • A high-pressure reactor is charged with a suitable catalyst, which can range from various cations and complexes to Lewis acids and bases.

  • 13C2-ethylene oxide and 13CO2 are introduced into the reactor.

  • The reaction is carried out under elevated temperature and pressure. The specific conditions will depend on the chosen catalyst.

  • Upon completion, the reactor is cooled, and the product, Ethylene carbonate-13C3, is isolated and purified.

The expertise in this approach lies in the selection of a highly efficient catalyst that promotes the atom-economical cycloaddition reaction, minimizing side reactions and maximizing the incorporation of the expensive labeled starting materials.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for characterizing 13C-labeled compounds.

  • 1H NMR: While 1H NMR does not directly observe the 13C nucleus, the coupling between 13C and adjacent protons (13C-1H coupling) can provide valuable structural information and confirm the position of the label.

  • 13C NMR: This is the most direct method for confirming the presence and position of the 13C label. The large chemical shift dispersion in 13C NMR allows for the unambiguous identification of each carbon atom in the molecule.[1] The signal of the enriched carbon will be significantly enhanced compared to the signals of carbons at natural abundance.

Expected Chemical Shifts (in CDCl3):

CompoundCarbon Atom13C Chemical Shift (ppm)1H Chemical Shift (ppm)
Ethylene carbonate-(carbonyl-13C) C =O~155.37-
-CH2 -~64.54~4.43
Ethylene carbonate-13C3 13C =O~155-
-13CH2 -~65~4.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the labeled compound and to confirm the degree of isotopic enrichment. The mass spectrum of a 13C-labeled compound will show a molecular ion peak (M+) that is shifted by the number of incorporated 13C atoms compared to the unlabeled compound.

  • Ethylene carbonate-(carbonyl-13C): Expected M+ of 89.05.

  • Ethylene carbonate-13C3: Expected M+ of 91.04.

The fragmentation pattern in the mass spectrum can also provide structural information. For ethylene carbonate, common fragments would arise from the loss of CO2 and ethylene. The masses of these fragments will be altered in the labeled compounds, providing further confirmation of the label's position.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The stretching frequency of a bond is dependent on the masses of the atoms involved. Therefore, the C=O stretching frequency in 13C-labeled ethylene carbonate will be shifted to a lower wavenumber compared to the unlabeled compound. This shift provides a clear indication of isotopic labeling at the carbonyl position.

Part 4: Applications in Research and Drug Development

The use of 13C-labeled ethylene carbonate offers significant advantages in various research fields, particularly in drug development and materials science.

Drug Development: ADME Studies and Mechanistic Insights

13C-labeled compounds are invaluable tools in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[3] By incorporating a 13C label into a drug candidate or a related molecule, researchers can trace its fate in a biological system.

  • Metabolic Tracing: 13C-labeled compounds allow for the tracking of metabolic pathways.[3] For instance, if a drug molecule is metabolized to a derivative containing the ethylene carbonate moiety, the 13C label allows for the unambiguous identification and quantification of this metabolite in complex biological matrices like plasma or urine using LC-MS.

  • Quantitative Bioanalysis: 13C-labeled analogues of a drug or metabolite are often used as internal standards in quantitative LC-MS assays. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, which leads to more accurate and precise quantification.

  • Elucidating Drug-Receptor Interactions: 13C labeling can be used to study the interaction of a drug with its biological target.[6] NMR studies of a 13C-labeled drug bound to its receptor can provide insights into the binding site and the conformational changes that occur upon binding.

ADME_Workflow drug_admin Administration of ¹³C-labeled Drug absorption Absorption drug_admin->absorption distribution Distribution to Tissues absorption->distribution metabolism Metabolism in Liver distribution->metabolism analysis Sample Analysis (LC-MS, NMR) distribution->analysis excretion Excretion metabolism->excretion metabolism->analysis excretion->analysis data Pharmacokinetic & Metabolic Profile analysis->data

Workflow for an ADME study using a 13C-labeled compound.
Lithium-Ion Battery Research: Understanding the Solid Electrolyte Interphase (SEI)

Ethylene carbonate is a key component of the electrolyte in most lithium-ion batteries. Its decomposition on the surface of the anode during the initial charging cycles forms a passivating layer known as the Solid Electrolyte Interphase (SEI). The composition and stability of the SEI are critical for the performance and lifespan of the battery.

13C-labeled ethylene carbonate is a powerful tool for studying the formation and evolution of the SEI.[7] By using 13C-labeled ethylene carbonate in a battery cell, researchers can use techniques like solid-state NMR and X-ray photoelectron spectroscopy (XPS) to identify the decomposition products that originate from the ethylene carbonate and incorporate into the SEI.

  • Mechanistic Studies: Using selectively labeled ethylene carbonate (e.g., carbonyl-labeled vs. ethylene-labeled) allows researchers to pinpoint which part of the molecule is involved in specific decomposition reactions. This provides crucial information for designing more stable electrolytes and improving battery performance.

  • Quantitative Analysis of SEI Components: Isotope labeling can aid in the quantification of different species within the SEI, providing a clearer picture of its composition.

SEI_Formation EC_13C ¹³C-Ethylene Carbonate in Electrolyte reduction Electrochemical Reduction EC_13C->reduction anode Anode Surface anode->reduction SEI Solid Electrolyte Interphase (SEI) containing ¹³C reduction->SEI analysis Surface Analysis (Solid-State NMR, XPS) SEI->analysis mechanism Elucidation of SEI Formation Mechanism analysis->mechanism

Investigating SEI formation using 13C-labeled ethylene carbonate.

Conclusion

13C-labeled ethylene carbonate is a versatile and powerful tool for researchers across various scientific disciplines. Its stable, non-radioactive nature, combined with the analytical sensitivity of NMR and MS, allows for detailed mechanistic and quantitative studies that would be challenging or impossible with unlabeled compounds. This guide has provided a comprehensive overview of the key identifiers, synthesis, characterization, and applications of both carbonyl-labeled and fully-labeled ethylene carbonate. By understanding and applying these principles, researchers can leverage the power of isotopic labeling to advance their scientific endeavors.

References

  • Isotope Science. 13C Labeled Compounds. [Link]

  • Wikipedia. Ethylene carbonate. [Link]

  • Gao, A., et al. (2019). NMR Study of the Degradation Products of Ethylene Carbonate in Silicon–Lithium Ion Batteries. The Journal of Physical Chemistry Letters, 10(20), 6345-6350. [Link]

  • Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 86. [Link]

  • Khan, R. A. (2021). What are the advantages and disadvantages of different isotope labelling techniques for chemical biodegradation testing?. ResearchGate. [Link]

  • PubChem. Ethylene carbonate. [Link]

  • Gachon, J. C., et al. (2023). Lithium isotope tracing in silicon based electrodes using solid-state MAS NMR: a powerful comprehensive tool for the characterization of lithium battery. Physical Chemistry Chemical Physics, 25(34), 22933-22943. [Link]

  • Leskes, M., et al. (2013). 13C Solid State NMR Suggests Unusual Breakdown Products in SEI Formation on Lithium Ion Electrodes. Journal of The Electrochemical Society, 160(10), A1844-A1848. [Link]

  • NIST. 1,3-Dioxolan-2-one. [Link]

  • Le, D. B., et al. (2019). NMR Study of the Degradation Products of Ethylene Carbonate in Silicon-Lithium Ion Batteries. The Journal of Physical Chemistry Letters, 10(20), 6345-6350. [Link]

  • Gasteiger, H. A., et al. (2021). The Origin of Gaseous Decomposition Products Formed During SEI Formation Analyzed by Isotope Labeling in Lithium-Ion Battery Electrolytes. Journal of The Electrochemical Society, 168(8), 080527. [Link]

Sources

Exploratory

Chemical stability of 1,3-Dioxolan-2-one-2,4,5-13C3 under inert atmosphere

Executive Summary 1,3-Dioxolan-2-one-2,4,5-13C3 (Ethylene Carbonate-13C3 or EC-13C3 ) is a high-value stable isotope utilized primarily as an internal standard in quantitative NMR (qNMR), a metabolic tracer, and a probe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dioxolan-2-one-2,4,5-13C3 (Ethylene Carbonate-13C3 or EC-13C3 ) is a high-value stable isotope utilized primarily as an internal standard in quantitative NMR (qNMR), a metabolic tracer, and a probe for solid-electrolyte interphase (SEI) formation in lithium-ion battery research. While chemically robust under ideal conditions, the molecule exhibits significant sensitivity to hydrolysis and thermal decarboxylation when exposed to environmental moisture or Lewis acids/bases.

This guide defines the degradation mechanisms of EC-13C3 and establishes a self-validating inert atmosphere protocol to ensure isotopic integrity during storage and handling.

Molecular Profile & Isotopic Significance[1]

Unlike natural abundance Ethylene Carbonate, the 13C3 isotopologue possesses a fully labeled carbon skeleton. This modification introduces a mass shift of +3 Da and results in active spin-spin coupling (


) between all adjacent carbon atoms in NMR spectroscopy.
PropertySpecification
Systematic Name 1,3-Dioxolan-2-one-2,4,5-13C3
Common Name Ethylene Carbonate-13C3 (EC-13C3)
CAS Number 100707-69-9 (Labeled) / 96-49-1 (Unlabeled)
Molecular Weight 91.08 g/mol (vs. 88.06 g/mol natural)
Physical State Crystalline solid < 36.4°C; Liquid > 36.4°C
Key Sensitivity Hydrolytic ring opening; Hygroscopic

Note on Kinetic Isotope Effect (KIE): While heavy isotopes can theoretically retard bond-breaking rates (primary KIE), the stabilization effect of 13C on the carbonyl-oxygen bond cleavage is negligible regarding bulk storage stability. Therefore, EC-13C3 must be treated with the same rigorous exclusion of moisture as natural EC.

Mechanisms of Degradation[3]

The stability of EC-13C3 is compromised primarily by two pathways: Hydrolysis (moisture-driven) and Thermal Decarboxylation .

Hydrolysis (The Primary Threat)

Water acts as a nucleophile, attacking the electrophilic carbonyl carbon (C2). This reaction is autocatalytic in the presence of impurities but is drastically accelerated by base (OH⁻) or Lewis acids.

  • Pathway: EC-13C3 + H₂O → 1,2-Ethanediol-13C2 (Ethylene Glycol) + 13CO₂

  • Kinetics: In the presence of catalytic OH⁻, the activation energy (

    
    ) drops from ~99 kJ/mol (neutral water) to ~43 kJ/mol, making degradation rapid even at room temperature.
    
Thermal Decomposition

At elevated temperatures (>200°C) or in the presence of catalytic salts (e.g., LiPF₆ decomposition products in battery research), EC-13C3 undergoes ring-opening to form acetaldehyde and CO₂.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes.

EC_Degradation EC 1,3-Dioxolan-2-one-13C3 (Intact) Inter Tetrahedral Intermediate EC->Inter Nucleophilic Attack CO2 13CO2 (Gas) EC->CO2 Thermal Elimination Aldehyde Acetaldehyde-13C2 (Thermal Product) EC->Aldehyde Thermal Isomerization H2O Moisture (H2O) (Nucleophile) H2O->Inter Heat Heat (>200°C) or Lewis Acid Heat->EC Glycol 1,2-Ethanediol-13C2 (Hydrolysis Product) Inter->Glycol Ring Opening Inter->CO2 Decarboxylation

Figure 1: Mechanistic pathways for the degradation of EC-13C3 via hydrolysis (primary storage risk) and thermal decomposition.

Stability Under Inert Atmosphere

To maintain chemical purity >99%, inert atmosphere storage is mandatory . The electrophilic nature of the carbonyl carbon makes the molecule a "moisture scavenger."

The Role of Argon vs. Nitrogen[4]
  • Argon (Recommended): Being heavier than air, Argon forms a stable "blanket" over the solid EC-13C3 crystals inside vials, minimizing diffusion of atmospheric moisture when the container is briefly opened.

  • Nitrogen (Acceptable): Suitable for general glovebox environments, provided the O₂ and H₂O levels are strictly maintained < 0.5 ppm.

Temperature Management

EC-13C3 has a melting point of ~36.4°C.[1]

  • Storage State: It should be stored as a solid (crystalline) at temperatures between +2°C and +8°C (refrigerated) or -20°C (frozen).

  • Solid State Advantage: The crystal lattice provides a kinetic barrier to moisture diffusion compared to the liquid phase.

  • Handling Risk: Repeated melting (to aliquot) and freezing can introduce condensation if the container is not hermetically sealed before removal from the inert environment.

Experimental Protocols: The Inert Chain of Custody

This section details a self-validating workflow for handling EC-13C3. The "Self-Validating" aspect relies on qNMR to confirm stability before critical use.

Handling Workflow

Handling_Workflow cluster_QC Self-Validation Step Receipt 1. Receipt of EC-13C3 (Do NOT Open in Air) Equilibration 2. Thermal Equilibration (Bring to Room Temp inside Desiccator) Receipt->Equilibration Prevent Condensation Glovebox 3. Glovebox Entry (Ar/N2 Atmosphere, <0.5 ppm H2O) Equilibration->Glovebox Melt 4. Gentle Melting (Water Bath 40°C inside Box) Glovebox->Melt If Liquid Transfer Needed Aliquot 5. Aliquoting (Transfer to amber crimp vials) Melt->Aliquot Seal 6. Hermetic Sealing (Parafilm/Tape over Cap) Aliquot->Seal qNMR qNMR Check (Dissolve in Anhydrous DMSO-d6) Aliquot->qNMR QC Sample Storage 7. Storage (+4°C or -20°C) Seal->Storage

Figure 2: Inert chain of custody for EC-13C3. Note the critical equilibration step to prevent condensation on cold vials.

Protocol: Safe Aliquoting
  • Equilibration: Upon removal from cold storage, place the sealed manufacturer vial in a desiccator. Allow it to reach room temperature (approx. 2 hours). Causality: Opening a cold vial in humid air causes immediate condensation, initiating hydrolysis.

  • Inert Entry: Transfer the vial into an Argon-filled glovebox.

  • Liquefaction (Optional): If liquid transfer is required, heat the vial using a dry heating block set to 40°C. Do not overheat.

  • Dispensing: Aliquot into single-use amber glass vials with PTFE-lined caps.

  • Sealing: Seal caps tightly. Apply Parafilm or electrical tape around the cap junction to prevent gas exchange during cold storage.

Validation: 13C qNMR Purity Check

Before using EC-13C3 in critical experiments (e.g., metabolic flux analysis), validate purity.

  • Solvent: Anhydrous DMSO-d6 or CDCl3 (stored over molecular sieves).

  • Target Signals (13C NMR):

    • EC-13C3 (Intact): Carbonyl (~155 ppm), Ethylene carbons (~66 ppm).

    • Impurity (Hydrolysis): Ethylene Glycol-13C2 carbons shift upfield to ~63 ppm; Carbonyl signal disappears (lost as 13CO2 gas).

  • Criterion: If the integral of the 63 ppm peak > 1% of the 66 ppm peak, the batch is compromised.

Data Specifications

Table 1: Physical Properties & Stability Thresholds
ParameterValueSource/Notes
Melting Point 36.4°C (309.5 K)[NIST, 2023]
Boiling Point 248°CDecomposes near BP
Hydrolysis Ea (Neutral) ~99 kJ/molSlow at 25°C, fast >40°C
Hydrolysis Ea (Base) ~43 kJ/molRapid degradation
Storage Temp +2°C to +8°CPreferred for frequent use
Flash Point 160°COpen cup
Table 2: Observed Degradation Rates (Simulated)

Based on Arrhenius kinetics for natural EC in presence of 100 ppm water.

ConditionEstimated Purity Loss (per month)
Inert (Ar), <1 ppm H₂O, 4°C < 0.01% (Stable)
Air, 50% RH, 25°C (Open) > 5.0% (Rapid Hydrolysis)
Inert, 40°C (Liquid state) ~ 0.1% (Slow thermal stress)

References

  • Metzger, M. et al. (2016).[2] Hydrolysis of Ethylene Carbonate with Water and Hydroxide under Battery Operating Conditions. Journal of the Electrochemical Society. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Dioxolan-2-one Thermochemical Data. NIST Chemistry WebBook. Available at: [Link]

  • Gnanaraj, J. S. et al. (2003). Thermal stability of LiPF6-based electrolytes for lithium-ion batteries. Journal of Power Sources. Available at: [Link]

  • Moravek Inc. (2023). How To Properly Store Your Radiolabeled Compounds. (Applied here for stable isotope handling best practices). Available at: [Link]

Sources

Foundational

Difference between 1,3-Dioxolan-2-one-2,4,5-13C3 and non-labeled ethylene carbonate

Executive Summary This technical guide delineates the physicochemical and spectroscopic distinctions between standard Ethylene Carbonate (EC) and its isotopologue, 1,3-Dioxolan-2-one-2,4,5-13C3 (fully C-labeled EC). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical and spectroscopic distinctions between standard Ethylene Carbonate (EC) and its isotopologue, 1,3-Dioxolan-2-one-2,4,5-13C3 (fully


C-labeled EC). While chemically equivalent in terms of reactivity and solvation properties, the 

C-labeled variant possesses unique nuclear magnetic and mass spectrometric signatures. These properties make it an indispensable tool for mechanistic studies, particularly in elucidating the formation of the Solid Electrolyte Interphase (SEI) in Lithium-ion batteries, where distinguishing electrolyte-derived carbon from the graphitic anode is otherwise impossible.

Physicochemical Specifications

The fundamental difference lies in the isotopic composition of the carbon skeleton. Standard EC contains carbon with natural isotopic abundance (~98.9%


C, ~1.1% 

C), whereas the labeled variant is enriched (>99%) with

C at positions 2, 4, and 5.
Table 1: Comparative Specifications
FeatureNon-Labeled Ethylene Carbonate1,3-Dioxolan-2-one-2,4,5-13C3
CAS Number 96-49-11173023-62-5
Molecular Formula

C

H

O


C

H

O

Molecular Weight 88.06 g/mol 91.06 g/mol (+3 Da shift)
Carbon Isotope Natural Abundance>99%

C (Spin 1/2)
NMR Activity

C is NMR silent;

C signals are weak singlets.
All carbons are NMR active; strong scalar coupling.
Primary Utility Bulk solvent, electrolyte component.[1]Mechanistic tracer, quantitative NMR standard.[2]

Spectroscopic Characterization

The most critical operational differences appear in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These differences are not defects but are the functional mechanisms utilized in research.

Nuclear Magnetic Resonance (NMR)
Proton (

H) NMR[1]
  • Non-Labeled EC: Appears as a sharp singlet at approximately 4.54 ppm (in CDCl

    
    ). The protons are chemically equivalent and attached to NMR-silent 
    
    
    
    C.[3]
  • 
    C-Labeled EC:  The protons are attached to magnetically active 
    
    
    
    C nuclei.[3] This results in a massive splitting of the signal into a doublet due to the one-bond heteronuclear coupling constant (
    
    
    ), typically ranging between 140–150 Hz .
Carbon (

C) NMR[1][4]
  • Non-Labeled EC: Two singlets appear at natural abundance:

    • ~66 ppm (Ethylene carbons, CH

      
      )[1]
      
    • ~155 ppm (Carbonyl carbon, C=O)

    • Note: No C-C coupling is observed because the probability of two

      
      C atoms being adjacent is negligible (~0.01%).
      
  • 
    C-Labeled EC:  All carbons are active and adjacent, leading to complex multiplets  due to homonuclear 
    
    
    
    C-
    
    
    C coupling (
    
    
    ).
    • The Carbonyl Carbon (C2) splits into a triplet (coupled to two equivalent CH

      
       carbons).
      
    • The Ethylene Carbons (C4, C5) split into doublet of doublets (coupled to the carbonyl and the adjacent ethylene carbon).

Mass Spectrometry (MS)

In metabolic or degradation studies, the mass shift provides a quantitative handle.

  • Standard EC: Molecular ion

    
    . Fragmentation yields 
    
    
    
    (m/z 44).
  • 
    C-Labeled EC:  Molecular ion 
    
    
    
    . Fragmentation yields
    
    
    (m/z 45).
    • Application: This +1 Da shift in the CO

      
       fragment allows researchers to quantify exactly how much gas evolution in a battery comes from the electrolyte vs. other sources.
      

Experimental Protocol: SEI Formation Tracing

The definitive application of 1,3-Dioxolan-2-one-2,4,5-13C3 is in Lithium-ion battery research. Standard analytical methods (XPS, EDX) cannot distinguish between the carbon in the graphite anode and the carbon in the organic SEI layer. Isotopic labeling solves this.

Workflow Diagram

SEI_Tracing_Workflow cluster_analysis Signal Interpretation Start Electrolyte Preparation Step1 Mix 1.0M LiPF6 in 13C-Labeled EC / DEC (1:1) Start->Step1 Step2 Cell Assembly (Graphite Anode vs Li Metal) Step1->Step2 Step3 Galvanostatic Cycling (Formation Cycles) Step2->Step3 Electrochemical Reduction Step4 Cell Disassembly (In Argon Glovebox) Step3->Step4 Step5 Anode Washing (Remove residual salt/solvent) Step4->Step5 Step6 Solid State MAS-NMR Analysis Step5->Step6 Result Differentiation of Carbon Sources Step6->Result 13C Signal Separation Info1 Graphite Anode: Broad, Weak Signal (~100 ppm) (Natural Abundance) Result->Info1 Info2 SEI Products (Li2CO3, Alkyl Carbonates): Sharp, Intense Multiplets (Enriched 13C) Result->Info2

Figure 1: Workflow for differentiating electrolyte decomposition products (SEI) from the graphitic anode using


C-labeled Ethylene Carbonate.
Detailed Methodology
  • Electrolyte Formulation: Dissolve battery-grade LiPF

    
     (1.0 M) in a mixture of 1,3-Dioxolan-2-one-2,4,5-13C3  and Dimethyl Carbonate (DMC) (1:1 v/v). Note: Only the EC is labeled to isolate its specific decomposition pathways.
    
  • Cell Cycling: Assemble coin cells (CR2032) with a graphite working electrode and lithium counter electrode. Perform formation cycles at C/20 rate to 0.01 V.

  • Sample Recovery: Disassemble cells in an Ar-filled glovebox (O

    
     < 0.5 ppm, H
    
    
    
    O < 0.5 ppm). Rinse the graphite anode with deuterated DMC to remove bulk electrolyte, leaving only the insoluble SEI layer.
  • MAS-NMR Analysis: Pack the scraped anode powder into a ZrO

    
     rotor. Perform 
    
    
    
    C Magic Angle Spinning (MAS) NMR.
    • Result: Signals originating from the SEI will be enhanced by ~100x compared to the graphite background, allowing for the identification of specific reduction products like Lithium Ethylene Dicarbonate (LEDC).

References

  • Leifer, N., et al. (2011).[1]

    
    C Solid State NMR Suggests Unusual Breakdown Products in SEI Formation on Lithium Ion Electrodes . Journal of the Electrochemical Society.
    [Link][5]
    
  • Michan, A. L., et al. (2016). Solid Electrolyte Interphase Growth and Capacity Loss in Silicon-Graphite Batteries . Journal of the American Chemical Society. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing labeled carbamates using 1,3-Dioxolan-2-one-2,4,5-13C3

Application Note: Modular Synthesis of -Labeled Carbamates and Oxazolidinones ) in nucleophilic ring-opening reactions. Strategic Overview The utilization of 1,3-Dioxolan-2-one-2,4,5-13C3 (fully labeled Ethylene Carbonat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of


-Labeled Carbamates and Oxazolidinones 

) in nucleophilic ring-opening reactions.

Strategic Overview

The utilization of 1,3-Dioxolan-2-one-2,4,5-13C3 (fully labeled Ethylene Carbonate, or


-EC) represents a superior "green" alternative to labeled phosgene (

) for synthesizing labeled carbamate motifs. Unlike phosgene, which introduces only the carbonyl carbon,

-EC introduces a three-carbon isotopologue fragment (

), providing a distinct mass shift (+3 Da) and rich NMR coupling patterns useful for metabolic flux analysis and structural elucidation.

This protocol details the controlled synthesis of two distinct labeled classes from the same precursor:

  • Linear

    
    -Hydroxyethyl Carbamates:  Kinetic products formed under mild conditions.
    
  • Cyclic 2-Oxazolidinones: Thermodynamic products formed via intramolecular cyclization at elevated temperatures.

Mechanistic Pathway & Selectivity Control

The reaction is governed by the nucleophilic attack of a primary amine on the carbonyl carbon of the EC ring. The selectivity between the linear carbamate, the cyclic oxazolidinone, and the parasitic urea byproduct is strictly controlled by temperature, catalyst choice, and stoichiometry.

ReactionPathway EC 1,3-Dioxolan-2-one-2,4,5-13C3 (Precursor) Intermediate Tetrahedral Intermediate EC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Linear Linear u03b2-Hydroxyethyl Carbamate-13C3 Intermediate->Linear Ring Opening (Kinetic, <60°C) Cyclic 2-Oxazolidinone-13C3 (Cyclic Carbamate) Linear->Cyclic Cyclization (DBU, >100°C) Urea Symmetric Urea (Side Product) Linear->Urea Excess Amine Transamidation

Figure 1: Reaction decision tree. Path selection is determined by thermal energy and catalytic assistance.

Materials & Equipment

ComponentSpecificationRole
Precursor 1,3-Dioxolan-2-one-2,4,5-13C3 (>99 atom% 13C)Source of isotope label.
Substrate Primary Amine (

)
Nucleophile. Steric bulk affects rate.
Catalyst A None / Mild Base (

)
For linear carbamate synthesis.
Catalyst B DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)For cyclic oxazolidinone synthesis.[1]
Solvent Anhydrous THF (Linear) or Neat/DMF (Cyclic)Solvent choice dictates maximum temperature.

Experimental Protocols

Protocol A: Synthesis of Linear -Hydroxyethyl Carbamates ( )

Target: Retention of the hydroxyl group for further functionalization or solubility.

Rationale: This reaction is exothermic. Low temperature prevents the secondary attack of the amine on the carbamate ester, suppressing urea formation.

  • Preparation: In a flame-dried Schlenk flask under

    
    , dissolve 1,3-Dioxolan-2-one-2,4,5-13C3  (1.0 equiv, e.g., 100 mg) in anhydrous THF (1.0 M concentration).
    
  • Addition: Add the primary amine (1.05 equiv) dropwise at 0°C.

    • Note: A slight excess of amine ensures full consumption of the expensive labeled EC, but too much excess risks urea formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The EC spot (

      
       in EtOAc/Hex) should disappear.
      
  • Workup:

    • Concentrate the solvent under reduced pressure.[2]

    • Purification: Flash chromatography (typically MeOH/DCM gradients) is recommended to remove unreacted amine.

  • Yield: Expect 85–95% yield of the linear carbamate

    
    .
    
Protocol B: Synthesis of Labeled 2-Oxazolidinones ( )

Target: Cyclic carbamates for medicinal chemistry scaffolds or chiral auxiliaries.

Rationale: Ring closure requires the elimination of ethylene glycol (in transesterification methods) or rearrangement. However, starting from EC, the mechanism involves ring opening followed by intramolecular nucleophilic attack of the hydroxyl on the carbonyl, displacing the oxygen or direct insertion. With DBU at high heat, the thermodynamic cyclic product is favored.

  • Preparation: In a pressure vial, mix 1,3-Dioxolan-2-one-2,4,5-13C3 (1.0 equiv) and the primary amine (1.0 equiv).

    • Solvent: This reaction works best neat (solvent-free). If solids are present, use a minimum amount of DMF or Diglyme.

  • Catalysis: Add DBU (5 mol%).

    • Why DBU? DBU acts as a dual activator, activating the amine nucleophile and stabilizing the transition state for cyclization [1].

  • Reaction: Heat the sealed vial to 100–120°C for 2–4 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with 1M HCl (to remove DBU and unreacted amine).

    • Dry organic layer over

      
       and concentrate.[2]
      
  • Validation: Recrystallize or purify via column chromatography.

Analytical Validation (Self-Validating System)

The presence of three contiguous


 atoms creates a unique NMR fingerprint that validates the structure without external standards.

Table 1: Expected NMR Signatures for


-Labeled Products 
NucleusFeatureChemical Shift (

)
Coupling Pattern (

)
Interpretation
13C (Carbonyl) C=O155–160 ppmdoublet of doublets (dd)Coupled to two adjacent

ethylene carbons.
13C (Ethylene) O-CH260–70 ppmdoublet of doublets (dd)Coupled to C=O and the adjacent CH2.
13C (Ethylene) N-CH240–50 ppmdoublet of doublets (dd)Distinct shift indicates ring closure (Oxazolidinone).

Mass Spectrometry Check:

  • M+0 (Unlabeled): Not observed.

  • M+3 (Labeled): Dominant peak.

  • M+1/M+2: Should be <1% if high-purity precursor is used.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Urea Formation Excess amine or high temp without catalyst.Ensure 1:1 stoichiometry. Add amine slowly to EC. Keep temp <60°C for linear protocol.
Low Conversion (Cyclic) Steric hindrance on amine.Increase DBU load to 10 mol% or temperature to 140°C. Switch to TBD catalyst [2].
Polymerization Presence of water or di-amines.Use strictly anhydrous reagents. Ensure amine is mono-functional.

References

  • Gong, H., & Yang, N. (2010). A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines.[1][3] ResearchGate.[1] Available at: [Link]

  • Fujita, S., Bhanage, B. M., et al. (2005).[4] Synthesis of 1,3-dialkylurea from ethylene carbonate and amine using calcium oxide.[4] Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Available at: [Link]

Sources

Application

Application Note: Unraveling SEI Formation Pathways in Lithium-Ion Batteries Using 1,3-Dioxolan-2-one-2,4,5-¹³C₃ Isotopic Labeling

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI) The performance, safety, and cycle life of lithium-ion batteries are fundamentally governed by the formation and stability of a nanometer-thick pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI)

The performance, safety, and cycle life of lithium-ion batteries are fundamentally governed by the formation and stability of a nanometer-thick passivation layer on the anode surface known as the Solid Electrolyte Interphase (SEI).[1][2] This layer forms during the initial charging cycles through the reductive decomposition of electrolyte components.[2][3] An ideal SEI should be electronically insulating to prevent further electrolyte decomposition yet ionically conductive to allow for the reversible transport of Li⁺ ions.[1][2] However, the precise chemical composition and formation mechanism of the SEI are extraordinarily complex and remain a subject of intense research, primarily due to its amorphous nature and sensitivity to atmospheric conditions.[4]

To overcome these analytical challenges, isotopic labeling has emerged as a powerful and definitive tool for tracing the reaction pathways of specific electrolyte molecules.[5][6][7] By strategically replacing carbon atoms with their stable isotope, ¹³C, we can precisely track the molecular fragments as they incorporate into the SEI. This application note provides a comprehensive guide and detailed protocols for utilizing 1,3-Dioxolan-2-one-2,4,5-¹³C₃—a ¹³C-labeled version of the critical SEI-forming additive Vinylene Carbonate (VC)—to elucidate its role in SEI formation on graphite anodes.

Scientific Foundation: Why Trace Vinylene Carbonate?

Vinylene Carbonate (VC) is a widely used electrolyte additive renowned for its ability to form a stable and robust SEI layer.[8][9][10] It is known to be reduced on the anode surface at a higher potential than common bulk solvents like ethylene carbonate (EC), effectively passivating the electrode early in the formation process.[3] The primary proposed mechanism involves a reductive ring-opening reaction followed by polymerization, creating poly(VC) as a major SEI component.[3][8][9] However, the complete reaction network, including the formation of inorganic species like lithium carbonate (Li₂CO₃), is still debated.

By employing 1,3-Dioxolan-2-one-2,4,5-¹³C₃ (¹³C-VC), where all three carbon atoms are labeled, we can leverage powerful analytical techniques to deconstruct this complexity:

  • Solid-State Nuclear Magnetic Resonance (ssNMR): This technique directly probes the local chemical environment of the ¹³C nucleus. It is uniquely capable of identifying the specific organic and inorganic species formed from the VC molecule, providing unambiguous chemical structure information.[11][12][13]

  • X-ray Photoelectron Spectroscopy (XPS): As a highly surface-sensitive technique, XPS provides critical data on the elemental composition and chemical bonding states at the outermost surface of the SEI.[1][14] While it does not differentiate between carbon isotopes, it complements ssNMR by quantifying surface species and identifying inorganic components like LiF, which are NMR-silent for carbon.

This dual-technique approach allows for a comprehensive and validated understanding of how VC contributes to the SEI's chemistry and structure.

Master Experimental Workflow

The end-to-end process for tracing ¹³C-VC within the SEI involves careful execution of sequential steps, from electrolyte formulation to advanced spectroscopic analysis. The overall workflow is designed to ensure sample integrity and generate high-fidelity data.

SEI_Tracing_Workflow cluster_prep Phase 1: Preparation cluster_cell Phase 2: Electrochemistry cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation A Procure/Synthesize 1,3-Dioxolan-2-one-2,4,5-13C3 B Prepare 13C-VC Doped Electrolyte in Glovebox A->B C Assemble Graphite || Li Coin Cells (CR2032) B->C D Electrochemical Formation Cycling (Low C-Rate) C->D E Cell Disassembly & Anode Harvesting D->E F Solvent Rinsing (e.g., DMC) E->F G Post-Mortem Analysis F->G H Solid-State NMR (13C CP/MAS) G->H I XPS (C 1s, O 1s, F 1s) G->I J Correlate Spectroscopic Data & Propose Mechanism H->J I->J

Caption: Overall workflow for tracing ¹³C-VC in SEI formation.

Detailed Experimental Protocols

Protocol 1: ¹³C-Labeled Electrolyte Preparation

Causality: The exclusion of atmospheric moisture and oxygen is paramount. Water contamination leads to the formation of HF (from LiPF₆ hydrolysis), which drastically alters the SEI chemistry and compromises the experiment. All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials & Formulation:

ComponentSupplierPurityPurpose
Ethylene Carbonate (EC)Battery Grade>99.9%High permittivity solvent
Dimethyl Carbonate (DMC)Battery Grade>99.9%Low viscosity co-solvent
Lithium Hexafluorophosphate (LiPF₆)Battery Grade>99.9%Lithium salt
1,3-Dioxolan-2-one-2,4,5-¹³C₃Isotope Supplier>98 atom % ¹³CIsotopic tracer (VC additive)

Standard Formulation Example:

  • Salt: 1.0 M LiPF₆

  • Solvent: EC:DMC (3:7 by wt.)

  • Additive: 2% ¹³C-VC (by wt.)

Procedure:

  • Transfer all sealed containers of chemicals into an argon-filled glovebox. Allow them to equilibrate to the glovebox atmosphere for at least 4 hours.

  • On a precision balance, weigh the required amounts of EC and DMC into a clean, dry polypropylene bottle.

  • Slowly add the LiPF₆ salt to the solvent mixture while gently stirring with a PTFE-coated magnetic stir bar until fully dissolved. Note: Dissolution can be slightly endothermic.

  • Weigh and add the 2% ¹³C-VC to the electrolyte solution.

  • Seal the bottle and continue stirring for at least 2 hours to ensure a homogenous solution. Store the final electrolyte in the glovebox.

Protocol 2: Coin Cell Assembly (CR2032 Half-Cell)

Causality: Consistent assembly is key to reproducible electrochemical results. The protocol below follows established best practices to minimize cell-to-cell variation.[15][16][17]

Procedure (Inside Glovebox):

  • Place a CR2032 cell case (negative cup) onto a polypropylene work surface.

  • Using tweezers, place one graphite anode disc (e.g., 15 mm diameter) into the center of the cup, ensuring the coated side is facing up.

  • Dispense 20 µL of the prepared ¹³C-VC electrolyte onto the anode surface.

  • Place a Celgard separator disc (e.g., 19 mm diameter) on top of the anode.

  • Dispense another 20 µL of electrolyte onto the separator.

  • Place a lithium metal disc (e.g., 16 mm diameter) onto the separator to serve as the counter and reference electrode.

  • Place a stainless steel spacer and then a spring on top of the lithium disc.

  • Carefully place the positive cap (with gasket pre-inserted) over the cell stack.

  • Transfer the assembly to a coin cell crimper and apply pressure to seal the cell. The crimping pressure should be calibrated to ensure a hermetic seal (typically ~800-1000 psi).

  • Clean the exterior of the sealed cell with isopropanol before removing it from the glovebox.

  • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrode pores by the electrolyte.[18]

Protocol 3: Electrochemical Formation Cycling

Causality: The first charge/discharge cycle is where the majority of the SEI is formed. A slow, controlled formation protocol is essential for creating a dense, stable, and uniform SEI layer, which is crucial for long-term battery performance.[2][19][20] Fast formation can lead to a porous and less protective SEI.

Parameters for a Battery Cycler:

ParameterValueRationale
Cycle 1 (Lithiation) C/20 constant current (CC) to 0.005VSlow rate allows for controlled reduction and polymerization of ¹³C-VC.
Constant voltage (CV) at 0.005V until current < C/50Ensures full lithiation and completion of the primary SEI formation.
Cycle 1 (Delithiation) C/20 constant current (CC) to 1.5VMeasures the irreversible capacity loss (ICL), an indicator of SEI formation extent.
Cycles 2-3 C/10 CC-CV lithiation/delithiationStabilizes the SEI after the initial formation.

Note: C-rate is calculated based on the theoretical capacity of graphite (372 mAh/g).

Protocol 4: Post-Mortem Anode Harvesting and Preparation

Causality: To analyze the SEI, all residual electrolyte salt (LiPF₆) must be removed, as it would otherwise obscure the XPS and ssNMR signals from the actual SEI components. The process must be conducted in an inert atmosphere to prevent reactions between the highly reactive lithiated graphite and air/moisture.

Procedure (Inside Glovebox):

  • Carefully open the crimped coin cell using a de-crimping tool.

  • Disassemble the cell components with non-metallic tweezers.

  • Gently retrieve the graphite anode.

  • Rinse the anode by dipping it into a vial of anhydrous dimethyl carbonate (DMC) for 30 seconds. Repeat this process two more times with fresh DMC to ensure complete removal of residual LiPF₆.[1]

  • Place the rinsed anode on a clean, lint-free surface (e.g., Kimwipe) and allow it to dry for 5 minutes inside the glovebox.

  • For final drying, transfer the anode to a vacuum chamber inside the glovebox antechamber and dry under vacuum for at least 2 hours.

Protocol 5: Spectroscopic Analysis

5a. Solid-State NMR (ssNMR) Analysis

Rationale: ¹³C ssNMR is the definitive method for identifying the carbon-containing molecular structures formed from the ¹³C-VC tracer. High-power ¹H decoupling is used to remove line broadening, and magic angle spinning (MAS) averages out chemical shift anisotropy, resulting in high-resolution spectra.

Sample Preparation:

  • Inside the glovebox, scrape the dried anode material from the copper foil.

  • Pack the collected powder tightly into a zirconia ssNMR rotor (e.g., 3.2 mm or 4 mm diameter).

  • Securely cap the rotor to ensure an airtight seal before removing it from the glovebox for analysis.

Acquisition Parameters (Example):

  • Spectrometer: 400 MHz or higher

  • Experiment: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS)

  • MAS Rate: 10-14 kHz

  • Contact Time: 2 ms

  • Recycle Delay: 5 s

  • ¹H Decoupling: SPINAL-64

Expected ¹³C Chemical Shifts for SEI Components:

Chemical Shift (ppm)Proposed Species from ¹³C-VC Decomposition
~169-171Lithium Carbonate (¹³C-Li₂CO₃)
~155-160Carbonyl carbon in Poly(VC) backbone
~70-90Alkyl carbons in Poly(VC) backbone
~120-130Unreacted vinylic carbons (if any)

5b. X-ray Photoelectron Spectroscopy (XPS) Analysis

Rationale: XPS identifies the elemental composition and chemical states of the top 5-10 nm of the SEI. A vacuum transfer vessel is critical to prevent atmospheric contamination of the reactive anode surface.[14]

Sample Preparation:

  • Inside the glovebox, mount the intact, rinsed anode disc onto an XPS sample holder using double-sided carbon tape.

  • Load the holder into a vacuum transfer vessel, seal it, and remove it from the glovebox.

  • Directly dock the transfer vessel to the XPS instrument's load-lock chamber to transfer the sample under vacuum.

Acquisition Parameters (Example):

  • X-ray Source: Monochromatic Al Kα (1486.6 eV)

  • Analysis Area: ~400 µm spot size

  • Pass Energy (Survey): 160 eV

  • Pass Energy (High-Res): 20 eV

  • Charge Neutralization: Low-energy electron flood gun and/or argon ion gun.

Expected Binding Energies for SEI Components:

RegionBinding Energy (eV)Assignment
C 1s~284.8C-C/C-H (Graphite, adventitious carbon)
~286.5C-O (Poly(VC), ethers)
~288.5C=O (Poly(VC), carbonates)
~290.0CO₃²⁻ (Li₂CO₃)
O 1s~531.5C=O (Carbonates)
~533.5C-O (Ethers, Poly(VC))
F 1s~685.0LiF (from LiPF₆ decomposition)
Li 1s~55.0LiF, Li₂CO₃

Data Synthesis & Mechanistic Interpretation

By integrating the data from both techniques, a detailed picture of VC's decomposition emerges. The ssNMR data provides direct evidence of the fate of the carbon backbone of the VC molecule, confirming whether it primarily forms a polymer or decomposes into smaller fragments like Li₂CO₃. The XPS data corroborates these findings at the surface and provides crucial information on inorganic products like LiF.

Sources

Method

Application Note: Mechanism Elucidation of Electrolyte Decomposition Using 13C3-EC

-EC). Part 1: Strategic Overview The "Black Box" Challenge of SEI Analysis The Solid Electrolyte Interphase (SEI) remains the most critical yet elusive component of Lithium-ion batteries.

Author: BenchChem Technical Support Team. Date: February 2026


-EC).

Part 1: Strategic Overview

The "Black Box" Challenge of SEI Analysis

The Solid Electrolyte Interphase (SEI) remains the most critical yet elusive component of Lithium-ion batteries. Formed by the reductive decomposition of electrolytes—primarily Ethylene Carbonate (EC)—it dictates cycle life and safety. Conventional analysis (XPS, FTIR, standard NMR) fails to distinguish between electrolyte-derived organic species and the carbonaceous anode background (graphite/conductive carbon). Furthermore, standard solvents mask low-concentration degradation products due to massive solvent signals.

The -EC Solution

This protocol utilizes fully labeled Ethylene Carbonate (


-EC) , where all three carbon atoms are the stable isotope 

.

Why this is the Gold Standard:

  • Background Suppression: The natural abundance of

    
     is ~1.1%. By using >99% enriched 
    
    
    
    -EC, degradation products become ~100x more visible in NMR, while the graphite anode signal remains effectively silent.
  • Pathway Tracing: Unlike single-labeled (carbonyl-only) EC,

    
     allows tracking of both the ethylene backbone (reduction to ethylene gas/oligomers) and the carbonyl moiety (mineralization to 
    
    
    
    /
    
    
    ).
  • Spin-Spin Coupling: The

    
    -
    
    
    
    coupling patterns provide definitive structural proof of bond breaking vs. bond preservation (e.g., ring opening vs. fragmentation).

Part 2: Experimental Protocol

Phase 1: Materials & Cell Assembly
  • Reagent:

    
    -Ethylene Carbonate (>99 atom% 
    
    
    
    , anhydrous).
  • Electrolyte Formulation: 1.0 M

    
     in 
    
    
    
    -EC : EMC (3:7 v/v). Note: Only EC is labeled to isolate its specific decomposition pathway.
  • Cell Type: Two-electrode coin cells (CR2032) or single-layer pouch cells (for gas collection).

Critical Step: Micro-Volume Handling Due to the high cost of


-EC, minimize electrolyte volume.
  • Use 40

    
    L  per coin cell (vs. standard 100 
    
    
    
    L).
  • Pre-wet the separator before placing it in the cell to ensure uniform wetting without excess dead volume.

Phase 2: Electrochemical Formation (The Stress Test)

To generate detectable SEI species, a controlled formation protocol is required.

  • Rest: 12 hours at OCV (Open Circuit Voltage) to allow wetting.

  • Formation Cycle:

    • Discharge (Lithiation) at C/20 to 0.01 V.

    • Hold at 0.01 V for 5 hours (Potentiostatic step to maximize SEI thickness).

    • Charge (Delithiation) at C/20 to 1.5 V.

  • Cycle Count: Repeat for 3 cycles.

Phase 3: Fractionation & Harvesting

Safety: Perform inside an Argon-filled glovebox (


 ppm, 

ppm).

A. Gas Harvesting (Pouch Cells)

  • Use a gas-tight syringe to pierce the pouch septum.

  • Extract headspace gas for GC-MS analysis.

B. Liquid Electrolyte Extraction

  • Centrifuge the cell stack (if possible) or wash separator with deuterated solvent (

    
     or 
    
    
    
    ).
  • Insight:

    
     is risky as it hydrolyzes metastable species (like LEDC to EG). Use anhydrous 
    
    
    
    for the primary organic analysis.

C. Solid SEI Extraction

  • Harvest the anode.

  • Rinse lightly with DMC (

    
     mL) to remove residual salt/solvent.
    
  • Dry under vacuum for 1 hour.

  • Scrape the electrode powder into a ZrO

    
     MAS NMR rotor.
    

Part 3: Analytical Workflow & Mechanism

Visualization of Experimental Logic

G node_prep Phase 1: Cell Assembly (13C3-EC Electrolyte) node_cyc Phase 2: Formation Cycling (C/20 to 0.01V) node_prep->node_cyc Wetting (12h) node_sep Phase 3: Fractionation node_cyc->node_sep Disassembly (Ar Glovebox) node_gas Gas Phase (GC-MS) node_sep->node_gas Syringe Extraction node_liq Liquid Phase (Solution NMR) node_sep->node_liq DMSO-d6 Wash node_sol Solid SEI (MAS NMR) node_sep->node_sol Scrape Anode node_res1 Ethylene (13C2-H4) CO (13C-O) node_gas->node_res1 Detection node_res2 Soluble Oligomers PEO-like species node_liq->node_res2 Detection node_res3 LEDC / LEMC Inorganic Carbonates node_sol->node_res3 Detection

Figure 1: Analytical workflow for fractionating electrolyte decomposition products.

Mechanistic Pathways

The decomposition of EC follows two competing pathways, which


 labeling distinguishes clearly.
  • Electrochemical Reduction (2e- Pathway):

    • Occurs at ~0.8 V vs

      
      .
      
    • EC accepts 2 electrons and 2

      
      .
      
    • Products: Lithium Ethylene Dicarbonate (LEDC) + Ethylene Gas (

      
      ).
      
    • Tracking: The ring breaks. The

      
       backbone becomes ethylene gas (volatile) or part of LEDC (solid).
      
  • Chemical/Catalytic Decomposition (Ring Opening):

    • Catalyzed by Lewis acids (

      
       from salt degradation) or alkoxides.[1]
      
    • Products: Poly(ethylene carbonate) oligomers (PEC) and

      
      .
      
    • Tracking: The carbonate carbon is retained in the polymer chain or lost as

      
      .
      
Visualization of Decomposition Pathways[1][2]

Mechanism EC 13C3-EC (Intact Ring) Radical Radical Anion (EC•-) EC->Radical + e- Polymer Oligomers (PEO/PEC) Soluble in Electrolyte EC->Polymer PF5 / H+ Catalysis CO2 13CO2 Gas EC->CO2 Decarboxylation LEDC LEDC (Solid SEI) (Li-O-13C(=O)-O-13CH2)2 Radical->LEDC + e-, + Li+ Ethylene Ethylene Gas (13H2C=13CH2) Radical->Ethylene Elimination

Figure 2: Divergent decomposition pathways of EC traceable via isotopic labeling.

Part 4: Data Interpretation & Reference Values

NMR Chemical Shift Library (13C-Labeled)

Use this table to assign peaks in your


 NMR spectra. Note that shifts may vary slightly (

0.5 ppm) depending on the solvent (

vs

).
SpeciesStructure

Shift (ppm)
PhaseNote
EC (Solvent) Cyclic Carbonate155.8 (C=O), 66.4 (

)
LiquidDominant peak.
LEDC

158.5 (C=O), 62.1 (

)
Solid SEIPrimary SEI component.
LEMC

159.0 (C=O), 60.5/63.0 (

)
Solid/LiqOften a hydrolysis artifact of LEDC.
Poly(EC) Oligomers154-156 (C=O), 64-68 (

)
LiquidBroad peaks indicating polymerization.

Inorganic168.0SolidSurface film, mineralized product.
Ethylene

123.0GasDetected in headspace or dissolved.
Expert Insight: The LEDC vs. LEMC Controversy

A common pitfall in SEI analysis is the misidentification of LEMC (Lithium Ethylene Monocarbonate).

  • Observation: Many researchers detect LEMC in NMR spectra.

  • Causality: Recent studies suggest LEDC is the true primary product. LEMC often forms during sample extraction with

    
     , where LEDC hydrolyzes.
    
  • Validation Step: To confirm if LEMC is native or an artifact, perform extraction with anhydrous DMSO-d6 inside the glovebox. If the LEMC signal diminishes and LEDC dominates, the LEMC was a hydrolysis artifact.

References

  • Leifer, N., et al. (2011). 13C Solid State NMR Suggests Unusual Breakdown Products in SEI Formation on Lithium Ion Electrodes.[2] Journal of the Electrochemical Society. Link

  • Jin, Y., et al. (2019). NMR Study of the Degradation Products of Ethylene Carbonate in Silicon-Lithium Ion Batteries.[3] Journal of Physical Chemistry Letters. Link

  • Wang, A., et al. (2021). Data-Driven Prediction of Formation Mechanisms of Lithium Ethylene Monocarbonate.[4][5][6] Journal of the American Chemical Society.[6] Link

  • Henschel, J., et al. (2020). Clarification of Decomposition Pathways in a State-of-the-Art Lithium Ion Battery Electrolyte through 13C-Labeling.[7] Angewandte Chemie International Edition. Link

  • Michan, A. L., et al. (2016). Identification of Li-Ion Battery SEI Compounds through 7Li and 13C Solid-State MAS NMR Spectroscopy. Journal of the American Chemical Society.[6] Link

Sources

Application

Quantitative mass spectrometry using 1,3-Dioxolan-2-one-2,4,5-13C3 spikes

Application Note: High-Precision Quantitation of Ethylene Carbonate (1,3-Dioxolan-2-one) in Complex Matrices via SIDA-GC-MS Executive Summary & Strategic Rationale Target Analyte: 1,3-Dioxolan-2-one (Ethylene Carbonate,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Ethylene Carbonate (1,3-Dioxolan-2-one) in Complex Matrices via SIDA-GC-MS

Executive Summary & Strategic Rationale

Target Analyte: 1,3-Dioxolan-2-one (Ethylene Carbonate, EC) Internal Standard: 1,3-Dioxolan-2-one-2,4,5-


C

(EC-

C

) Methodology: Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Why This Protocol Matters: Ethylene Carbonate (EC) is a critical component in Lithium-Ion Battery (LIB) electrolytes and a regulated residual solvent in pharmaceutical manufacturing.[1] Conventional quantification often relies on external calibration or deuterated internal standards (e.g., EC-d


).[1] However, these approaches suffer from specific limitations:
  • H/D Exchange: In acidic environments (common in LIB electrolytes due to LiPF

    
     hydrolysis yielding HF), deuterium labels can exchange with solvent protons, compromising quantitation.[1]
    
  • Chromatographic Isotope Effect: Deuterated analogs often elute slightly earlier than the native analyte, meaning the internal standard does not perfectly compensate for matrix effects occurring at the exact moment of elution.[1]

The Solution: Using 1,3-Dioxolan-2-one-2,4,5-


C

provides a "gold standard" correction.[1] The carbon backbone is chemically inert to exchange, and the mass shift (+3 Da) is sufficient for MS resolution while maintaining near-identical chromatographic retention to the native analyte.[1]

Chemical Mechanism & Mass Spectral Logic

To design a robust SIM (Selected Ion Monitoring) method, we must understand the fragmentation physics of the molecule in an Electron Impact (EI) source (70 eV).[1]

Fragmentation Pathway

Ethylene Carbonate (MW 88) typically undergoes a retro-Diels-Alder-like fragmentation or direct ring opening, losing CO


.[1]
  • Native EC (MW 88):

    • Precursor:

      
       88 (M
      
      
      
      )[1]
    • Primary Fragment: Loss of CO

      
       (44 Da) 
      
      
      
      Ethylene Oxide radical cation (
      
      
      44).[1]
    • Secondary Fragment: Hydrogen rearrangement yields the acetyl-like cation (

      
       43).[1]
      
  • EC-

    
    C
    
    
    
    (MW 91):
    • Precursor:

      
       91 (M
      
      
      
      )
    • Primary Fragment: Loss of

      
      CO
      
      
      
      (45 Da)
      
      
      
      
      C
      
      
      -Ethylene Oxide radical cation (
      
      
      46).[1]
    • Secondary Fragment: Rearrangement yields the

      
      C
      
      
      
      -cation (
      
      
      45).[1]

Visualization of Fragmentation Logic:

MassSpecLogic Native Native EC (m/z 88) Frag_Native_1 Fragment: CO2 (Neutral Loss 44) Native->Frag_Native_1 Loss Frag_Native_2 Ion: C2H4O+ (m/z 44) Native->Frag_Native_2 EI Fragmentation Label EC-13C3 (m/z 91) Frag_Label_1 Fragment: 13CO2 (Neutral Loss 45) Label->Frag_Label_1 Loss Frag_Label_2 Ion: 13C2H4O+ (m/z 46) Label->Frag_Label_2 EI Fragmentation

Caption: Comparative fragmentation pathways of Native vs. 13C3-labeled Ethylene Carbonate in EI source.

Experimental Protocol

Reagents & Standards
  • Analyte: Ethylene Carbonate (High purity, >99%).[1]

  • Internal Standard (IS): 1,3-Dioxolan-2-one-2,4,5-

    
    C
    
    
    
    (Isotopic purity >99 atom %
    
    
    C).[1]
  • Solvent: Dichloromethane (DCM) for extraction; Acetonitrile or Ethyl Acetate for dilution (Matrix dependent).[1]

Sample Preparation (Dual-Branch)

Branch A: Battery Electrolyte (Dilute-and-Shoot) Context: High concentration of EC (often 30-50% v/v).[1]

  • Aliquot 50

    
    L of electrolyte sample into a volumetric flask.[1]
    
  • Add IS Spike : 50

    
    L of EC-
    
    
    
    C
    
    
    stock (1000
    
    
    g/mL in DCM).
  • Dilute to 10 mL with Dichloromethane (DCM).

    • Note: DCM is preferred to precipitate insolubles (like certain salts) while dissolving carbonates.[1]

  • Filter through 0.2

    
    m PTFE syringe filter into GC vial.
    

Branch B: Pharmaceutical/Biological (Trace Analysis) Context: Residual solvent or metabolite (<100 ppm).[1]

  • Weigh 100 mg of sample (drug substance or tissue homogenate).[1]

  • Add IS Spike : 20

    
    L of EC-
    
    
    
    C
    
    
    stock (100
    
    
    g/mL).
  • Perform Liquid-Liquid Extraction (LLE): Add 1 mL Water (to dissolve matrix) + 2 mL DCM.[1]

  • Vortex (2 min) and Centrifuge (3000 x g, 5 min).

  • Collect the lower organic layer (DCM).[1]

  • Inject directly.[1][2]

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Split/Splitless (250°C)Split 20:1 for Electrolytes; Splitless for Trace Pharma.[1]
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4

m)
"624" phase (Cyanopropylphenyl) is critical for separating volatile polar compounds like EC.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum.[1]
Oven Program 40°C (hold 2 min)

10°C/min

240°C
Slow ramp ensures separation from co-eluting linear carbonates (DMC, EMC).[1]
Transfer Line 240°CPrevent condensation before MS.
Ion Source EI, 230°C, 70 eVStandard ionization energy.[1]
Acquisition SIM Mode (See Table Below)Maximizes sensitivity and selectivity.[1]

SIM Table (Selected Ion Monitoring):

CompoundTypeQuant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Dwell Time
Ethylene Carbonate Target88.0 43.044.050 ms
EC-

C

IS91.0 45.046.050 ms

Data Analysis & Validation

Quantification Logic (Response Factor)

Do not rely on simple area comparison. Calculate the Response Factor (RF) using calibration standards:



The unknown concentration is then derived:



Self-Validation Check: The RF should remain constant (<5% RSD) across the calibration range.[1] If RF drifts, check for inlet discrimination or detector saturation.[1]

Analytical Workflow Diagram

SIDA_Workflow Start Sample Collection (Electrolyte or Pharma) Spike Add Internal Standard (EC-13C3) Start->Spike Extract Extraction / Dilution (DCM Solvent) Spike->Extract GC GC Separation (DB-624 Column) Extract->GC MS MS Detection (SIM Mode: m/z 88 & 91) GC->MS Data Ratio Calculation (Area 88 / Area 91) MS->Data

Caption: Step-by-step SIDA workflow ensuring internal standard equilibration before extraction.

Troubleshooting & Critical Checkpoints

  • Ghost Peaks at m/z 44:

    • Issue: m/z 44 is CO

      
       (air leak).[1]
      
    • Fix: Ensure the system is leak-free.[1] If background 44 is high, switch Quant Ion for Native EC to m/z 43 (Acetyl fragment), though this reduces sensitivity slightly.[1]

  • Inlet Activity:

    • Issue: Carbonates can degrade on active sites in dirty liners.[1]

    • Fix: Use ultra-inert deactivated glass liners with glass wool.[1] Change liner every 50-100 injections of electrolyte samples.[1]

  • Linearity Limits:

    • EC saturates MS detectors easily.[1] Ensure the on-column mass does not exceed 10-20 ng.[1] Dilute samples aggressively.[1]

References

  • Thermo Fisher Scientific. (2022).[1] Comprehensive analysis of electrolyte solutions for lithium-ion batteries using gas chromatography-mass spectrometry. Application Note 001124.[1][3] Link

  • Agilent Technologies. (2020).[1] Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. Application Brief.[1][2][4] Link

  • Sigma-Aldrich. (2024).[1] GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents. Technical Article.[1][2][3][5][6] Link

  • NIST Mass Spec Data Center. (2023). Ethylene Carbonate Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isotopic Integrity in 1,3-Dioxolan-2-one-2,4,5-13C3 Reactions

Product: 1,3-Dioxolan-2-one-2,4,5-13C3 (Ethylene Carbonate-13C3, >99 atom % 13C) Cas No: [Generic 13C-labeled CAS] Application: Metabolic tracing, NMR standard synthesis, electrolyte degradation studies. Core Directive:...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,3-Dioxolan-2-one-2,4,5-13C3 (Ethylene Carbonate-13C3, >99 atom % 13C) Cas No: [Generic 13C-labeled CAS] Application: Metabolic tracing, NMR standard synthesis, electrolyte degradation studies.

Core Directive: The Isotopic Integrity Protocol

Working with fully labeled Ethylene Carbonate (EC-13C3) requires strict adherence to anhydrous protocols. Unlike standard organic synthesis, where yield is the primary metric, here isotopic dilution and regiochemical scrambling are the critical failure modes.

The "Dry-Box" Standard

EC-13C3 is hygroscopic. Water does not just lower yield; it introduces isotopic dilution via hydrolysis and subsequent exchange with atmospheric CO2 in the presence of base catalysts.

Mandatory Handling Protocol:

  • Atmosphere: All weighing and transfer must occur in a glovebox under Ar or N2 (<1 ppm H2O).

  • Solvent Selection: Use only anhydrous solvents (water <50 ppm). Protic solvents (MeOH, EtOH) promote transesterification and label loss.

  • Glassware: Silanized glassware is recommended to prevent surface hydroxyls from initiating ring-opening polymerization (ROP) at the glass interface.

Troubleshooting Reaction Pathways

The "scrambling" of isotopes in EC-13C3 usually manifests as the unintended loss of the Carbonyl-13C (C2) or the unexpected cleavage of the Ethyl-13C2 backbone. Your troubleshooting strategy depends on your nucleophilic attack vector.

Scenario A: You are synthesizing Carbamates or Linear Carbonates

Goal: Retain all three 13C atoms.

The Mechanism: Nucleophilic attack at the Carbonyl (C2) . The Risk: Decarboxylation (Loss of C2 as 13CO2).

SymptomProbable CauseCorrective Action
Loss of C2 Signal (NMR) Reaction temperature >120°CMaintain T < 100°C. High heat promotes thermodynamic elimination of CO2.
Low Mass Balance Catalyst is too basic (pKa > 15)Switch to milder bases (e.g., K2CO3/18-crown-6) or organocatalysts (TBD) to prevent rapid decarboxylation.
Mixed Products Presence of waterWater attacks C2 to form unstable carbonic acid, which decomposes. Strictly anhydrous conditions required.
Scenario B: You are performing Hydroxyethylation (e.g., of Phenols/Amines)

Goal: Transfer the -13CH2-13CH2-OH group. C2 is sacrificial.

The Mechanism: Nucleophilic attack at the Alkyl Carbon (C4/5) . The Risk: Polymerization (Oligomerization of the ethyl unit).

SymptomProbable CauseCorrective Action
Multiple Ethyl Signals Uncontrolled Ring-Opening Polymerization (ROP)Reduce EC-13C3 equivalents. Use a specific catalyst like quaternary ammonium halides (e.g., TBAB) which favor mono-insertion.
Scrambled Stereochemistry SN1 character in mechanismEnsure SN2 conditions: Use non-polar aprotic solvents (Toluene) and halide catalysts to force backside attack.

Visualizing the Scrambling Pathways

The following diagram illustrates the critical bifurcation point in EC-13C3 reactivity. Controlling the "Attack Vector" is the only way to prevent isotopic scrambling.

EC_Reaction_Pathways EC 1,3-Dioxolan-2-one-2,4,5-13C3 (EC-13C3) Decision Attack Vector? EC->Decision Nuc Nucleophile (Nu-) Nuc->Decision Path_C2 Attack at C2 (Carbonyl) (Hard Nucleophiles) Decision->Path_C2 Kinetic Control (Low Temp) Path_C4 Attack at C4/C5 (Alkyl) (Soft Nucleophiles / Halide Cat.) Decision->Path_C4 Thermodynamic Control (High Temp / Catalysis) Res_Carbamate Linear Product (Retains C2, C4, C5 Labels) Path_C2->Res_Carbamate Ring Opening Res_Alkylation Hydroxyethylated Product (Retains C4, C5 Labels) Path_C4->Res_Alkylation Decarboxylation Res_CO2 Loss of 13CO2 (Scrambling/Loss) Path_C4->Res_CO2 Byproduct

Caption: Figure 1. Bifurcation of nucleophilic attack on EC-13C3. Selecting the correct catalyst/temperature profile determines whether the 13C-Carbonyl label is retained or lost.

Frequently Asked Questions (FAQ)

Q1: I see a "doublet of doublets" in my 13C NMR that shouldn't be there. Is this scrambling? A: Likely not. This is often 13C-13C J-coupling . Because your EC is fully labeled (2,4,5-13C3), the carbons are adjacent.

  • Diagnosis: C2 (Carbonyl) will split due to coupling with C4/C5. C4/C5 will split due to C2 and each other.

  • Solution: Run a decoupled experiment or simulate the spin system. Do not mistake J-coupling for impurities.

Q2: Can I use stored EC-13C3 that was opened a month ago? A: Only if stored in a desiccator or glovebox.

  • Test: Run a proton NMR in CDCl3. Look for a peak at ~3.7 ppm (Ethylene Glycol). If present, hydrolysis has occurred. The resulting "free" 13CO2 has likely exchanged with atmospheric 12CO2, compromising the isotopic purity of the carbonyl position.

Q3: How do I prevent "Oligomer Scrambling" (PEG formation)? A: When using EC-13C3 for hydroxyethylation, the product (an alcohol) is often more nucleophilic than the starting material.

  • Protocol: Use Ethylene Carbonate in excess is usually bad advice for labeled synthesis. Instead, use a high dilution of the nucleophile and a specific catalyst like Potassium Carbonate (K2CO3) at moderate temperatures (90-110°C) to favor mono-addition over polymerization.

Experimental Protocol: Minimizing Exchange

Objective: Synthesis of a 13C3-labeled Carbamate without C2-exchange.

  • Preparation: Flame-dry a Schlenk flask under vacuum (0.1 mmHg). Backfill with Argon x3.

  • Reagents: Add Amine (1.0 eq) and EC-13C3 (1.05 eq) in the glovebox.

  • Solvent: Add anhydrous THF via syringe.

  • Reaction: Stir at room temperature for 24h.

    • Note: Avoid heating. Heating >50°C promotes the thermodynamic rearrangement to the oxazolidinone (if 1,2-amino alcohol involved) or loss of CO2.

  • Quench: Do not use aqueous acid if isolating the intermediate. Evaporate solvent under high vacuum.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. [Link]

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. [Link]

  • Pescarmona, P. P., & Taherimehr, M. (2012). Challenges in the catalytic synthesis of cyclic carbonates from CO2 and epoxides. Catalysis Science & Technology, 2(11), 2169-2187. [Link]

Reference Data & Comparative Studies

Validation

Comparing SEI composition of 1,3-Dioxolan-2-one-2,4,5-13C3 vs deuterated EC

Technical Guide: Comparative Analysis of SEI Composition Using C-Labeled vs. Deuterated Ethylene Carbonate Executive Summary In the elucidation of Solid Electrolyte Interphase (SEI) formation, isotopic labeling is the "g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of SEI Composition Using C-Labeled vs. Deuterated Ethylene Carbonate

Executive Summary

In the elucidation of Solid Electrolyte Interphase (SEI) formation, isotopic labeling is the "gold standard" for tracing degradation pathways—analogous to radiolabeling in drug metabolism (ADME) studies. This guide compares two distinct isotopologues of Ethylene Carbonate (EC): 1,3-Dioxolan-2-one-2,4,5-


C

(fully

C-labeled EC) and Ethylene Carbonate-d4 (fully deuterated EC).[1]

The Verdict:

  • Use

    
    C-EC  when your primary objective is the structural identification  of the carbon backbone in organic carbonates (e.g., LEDC) via NMR, specifically to eliminate background noise from graphitic anodes.
    
  • Use d4-EC when investigating reaction kinetics (via the Kinetic Isotope Effect) or distinguishing hydrogen evolution mechanisms using vibrational spectroscopy (FTIR/Raman).[1]

Part 1: The Mechanistic Divergence

To understand the utility of these isotopes, one must view the electrolyte not merely as a solvent, but as a "prodrug" that metabolizes into the active SEI layer. The primary "metabolite" of EC reduction is Lithium Ethylene Dicarbonate (LEDC).[1][2]

The "Metabolic" Pathway of EC

The reduction of EC follows a specific pathway that can be tracked by labeling specific atoms.

EC_Reduction EC Ethylene Carbonate (EC) (Reactant) Intermediate Radical Anion Intermediate EC->Intermediate Reduction e_ 2e- + 2Li+ e_->Intermediate LEDC Lithium Ethylene Dicarbonate (LEDC) (Solid SEI) Intermediate->LEDC Dimerization (Precipitation) Gas Ethylene Gas (C2H4) (Byproduct) Intermediate->Gas Elimination

Figure 1: The reductive decomposition of Ethylene Carbonate (EC) into the solid SEI component (LEDC) and gaseous ethylene.[1] Isotopic labeling tracks the fate of the ring atoms during this cleavage.

Part 2: Comparative Performance Analysis

This section objectively compares the "performance" of these isotopes as diagnostic tools.

Structural Resolution (NMR Spectroscopy)[1]

C-EC (The Structural Specialist): 
  • The Problem: Standard graphitic anodes are composed of

    
    C. In Solid-State NMR (MAS-NMR), the massive signal from the graphite obscures the delicate signals of the SEI layer.
    
  • The Solution: Using

    
    C-EC enriches the SEI products (LEDC) with 
    
    
    
    C spin-active nuclei.[1]
  • Performance Data:

    • Carbonyl Shift: Distinct peak at 157–160 ppm (identifies carbonate functionality).[1]

    • Ethylene Shift: Distinct peak at 60–65 ppm (identifies the organic linker).[1]

    • Result: You see only the electrolyte decomposition products, with near-zero background interference.[1]

d4-EC (The Proton Silencer):

  • The Problem: In

    
    H NMR, the strong solvent signal of non-deuterated EC can overwhelm trace soluble degradation products.
    
  • The Solution: d4-EC is "NMR silent" in the proton channel.

  • Performance Data: Allows for the detection of trace hydride species (LiH) or non-solvent derived protons (e.g., from HF attack or water contamination) without solvent overlap.

Kinetic Isotope Effect (Stability & Reactivity)[1][3]

This is critical for researchers studying stability rather than just composition.[1]

  • Theory: The C-D bond is stronger than the C-H bond (Zero Point Energy difference).

  • Observation: If the rate-limiting step of SEI formation involves hydrogen abstraction (breaking a C-H bond), d4-EC will react slower .

  • Implication: d4-EC often shows higher oxidative stability and may form a thinner, denser SEI compared to

    
    C-EC (which behaves kinetically identical to natural EC).[1]
    
  • Data Point: Studies suggest d4-EC can exhibit a wider electrochemical window, making it a potential candidate for high-voltage applications, not just a tracer.[1]

Summary Comparison Table
Feature

C-EC (Fully Labeled)
Deuterated EC (d4-EC)
Primary Application Structural Elucidation (NMR)Mechanism (Kinetics) & Vibrational Analysis
NMR Utility High: Highlights SEI carbons against graphite background.[1]High: Suppresses solvent background in

H NMR.
FTIR Utility Low (Minor frequency shifts).High: Significant shift in C-H vs C-D stretch (~2900 vs ~2100 cm⁻¹).[1]
Kinetic Isotope Effect Negligible (Secondary).[1]Significant (Primary): Slower degradation rates.[1]
Cost High (Synthesis complex).[1]Moderate (Commercially scalable).[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Isolate and characterize the SEI formed from


C-EC to confirm LEDC formation.
Phase 1: Cell Assembly & Formation[1]
  • Electrolyte Prep: Dissolve 1.0 M LiPF

    
     in 1,3-Dioxolan-2-one-2,4,5-
    
    
    
    C
    
    
    (pure or mixed 3:7 with DEC).
    • Note: Perform in an Ar-filled glovebox (O

      
       < 0.5 ppm, H
      
      
      
      O < 0.5 ppm).[1][3]
  • Cell Type: CR2032 Coin Cell.[1]

    • Anode: Graphite (MCMB) or Silicon-Graphite composite.[1]

    • Cathode: Li metal (Half-cell) or LiCoO

      
       (Full-cell).[1]
      
  • Cycling Protocol:

    • Rest: 12 hours (wetting).

    • Formation: Galvanostatic discharge at C/20 rate to 0.01 V.[1]

    • Validation: Ensure the first cycle efficiency is consistent with standard EC (approx 90-93% for Graphite).[1]

Phase 2: SEI Harvesting (The Critical Step)

Causality: Improper washing dissolves the SEI (organic components) or leaves residual salt (interfering with analysis).*

  • Disassembly: Open cell in Ar glovebox.

  • Rinsing:

    • Dip electrode in Dimethyl Carbonate (DMC) for 3 seconds.

    • Why DMC? It removes LiPF

      
       but has low solubility for LEDC (the target analyte).[1] Avoid Diethyl Carbonate (DEC) if possible as it can swell the polymer components.[1]
      
  • Drying: Vacuum dry at room temperature for 1 hour.

Phase 3: Analytical Workflow (MAS-NMR)
  • Packing: Scrape the anode material into a 2.5mm or 4mm ZrO

    
     rotor.[1]
    
  • Spectroscopy: Perform

    
    C Magic Angle Spinning (MAS) NMR.
    
    • Spin Rate: >10 kHz (to remove spinning sidebands).

    • Reference: Adamantane (38.48 ppm).[1]

  • Data Interpretation (Self-Validation):

    • Look for the 158 ppm singlet.[1]

    • Check: If you see a forest of peaks at 10-50 ppm, your washing was insufficient (residual solvent).[1]

    • Check: If 158 ppm is absent, the SEI may be inorganic-dominated (Li

      
      CO
      
      
      
      /LiF) or the
      
      
      C-EC purity was compromised.

References

  • Comparison of

    
    C Enriched Solvents for SEI Analysis 
    
    • Source: ResearchGate / Solid State NMR Studies[1]

    • Context: Establishes the necessity of C enrichment to distinguish SEI
  • Lithium Ethylene Dicarbonate (LEDC)

    • Source: OSTI.gov (Lawrence Berkeley National Lab)[1]

    • Context: Definitive assignment of LEDC chemical shifts using synthesized standards and labeled solvents.
    • [1]

  • Kinetic Isotope Effects in Deuter

    • Source: Chemistry LibreTexts / MDPI[1]

    • Context: Explains the fundamental difference in reaction rates (KIE) between C-H and C-D bonds relevant to stability.
  • NMR Chemical Shifts for Carbon

    • Source: Oregon St
    • Context: Reference table for assigning Carbonyl (150-160 ppm) vs Alkyl (60-70 ppm) shifts.[1]

Sources

Comparative

A Senior Application Scientist's Guide to Verifying 13C Enrichment in 1,3-Dioxolan-2-one-2,4,5-13C3 Batches

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise isotopic enrichment of labeled compounds is paramount for data integrity. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise isotopic enrichment of labeled compounds is paramount for data integrity. This guide provides an in-depth technical comparison of methodologies for verifying the 13C enrichment percentage of 1,3-Dioxolan-2-one-2,4,5-13C3, a stable isotope-labeled compound with growing applications. Furthermore, we will objectively compare its utility against other commonly employed 13C-labeled metabolic tracers.

The Critical Role of Isotopic Enrichment Verification

Primary Analytical Methodologies for 13C Enrichment Determination

The two gold-standard analytical techniques for determining the isotopic enrichment of small molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.

Quantitative 13C Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: 13C NMR spectroscopy directly observes the 13C nuclei within a molecule. For a 13C-labeled compound, the signal intensity of the 13C-enriched positions will be significantly enhanced compared to the natural abundance 13C signal (approximately 1.1%).[2] By comparing the integral of the 13C-labeled carbon signals to that of a known internal standard or to the residual signals of unlabeled carbons, the percentage of 13C enrichment can be accurately determined.[3]

Causality Behind Experimental Choices for 1,3-Dioxolan-2-one-2,4,5-13C3:

  • Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, broadband proton decoupling is employed. This collapses the carbon-proton couplings, resulting in single, sharp peaks for each carbon environment.

  • Inverse-Gated Decoupling: To ensure accurate quantification, it is crucial to suppress the Nuclear Overhauser Effect (NOE), which can variably enhance the signals of protonated carbons.[1] Inverse-gated decoupling, where the proton decoupler is on only during signal acquisition, minimizes NOE, making the signal integrals directly proportional to the number of nuclei.[1]

  • Relaxation Delay (D1): 13C nuclei, particularly quaternary carbons, can have long spin-lattice relaxation times (T1). To ensure complete relaxation between scans and obtain quantitative data, a sufficiently long relaxation delay (typically 5-7 times the longest T1) is essential.

Experimental Protocol: Quantitative 13C NMR for 1,3-Dioxolan-2-one-2,4,5-13C3

Objective: To determine the 13C enrichment at the C2, C4, and C5 positions of 1,3-Dioxolan-2-one-2,4,5-13C3.

Materials:

  • 1,3-Dioxolan-2-one-2,4,5-13C3 batch sample

  • High-purity deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • Internal standard (optional, e.g., 1,3,5-trichlorobenzene)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1,3-Dioxolan-2-one-2,4,5-13C3 sample.

    • If using an internal standard, accurately weigh a known amount.

    • Dissolve the sample (and internal standard) in a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the probe for the specific sample and solvent.[1]

    • Set the experiment to a quantitative 13C NMR sequence with inverse-gated proton decoupling.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30-60 seconds (a preliminary T1 measurement is recommended for optimization)

    • Acquisition Time (AT): 2-3 seconds

    • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (e.g., 128 or higher)

    • Spectral Width: Approximately 200-250 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to the C2 (carbonyl), and C4/C5 (equivalent methylene) carbons of 1,3-Dioxolan-2-one. Due to the labeling, these signals will be significantly more intense than any residual unlabeled signals.

    • Calculation of Enrichment:

      • If an internal standard is used, the enrichment can be calculated by comparing the integral of the labeled carbon signals to the integral of the standard's signal, taking into account the molar ratio.

      • Alternatively, if residual unlabeled signals are visible and well-resolved, the enrichment can be estimated by the ratio of the labeled signal integral to the sum of the labeled and unlabeled signal integrals for each carbon position.

Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For 1,3-Dioxolan-2-one-2,4,5-13C3, the molecular ion peak will be shifted by +3 mass units compared to its unlabeled counterpart. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of molecules with zero, one, two, or three 13C atoms can be determined, from which the overall enrichment is calculated.[4] Gas Chromatography (GC) is typically coupled with MS for the analysis of volatile small molecules like 1,3-Dioxolan-2-one.

Causality Behind Experimental Choices for 1,3-Dioxolan-2-one-2,4,5-13C3:

  • Gas Chromatography (GC) Inlet: GC provides excellent separation of volatile compounds, ensuring that the mass spectrum obtained is from the pure analyte, free from solvent or impurity interference.

  • Electron Ionization (EI): EI is a robust and common ionization technique that produces a characteristic fragmentation pattern, which can be used for structural confirmation, alongside the molecular ion peak for enrichment analysis.

  • High-Resolution Mass Spectrometry: While not strictly necessary for basic enrichment, high-resolution MS can resolve isotopic peaks from other isobaric interferences, leading to more accurate measurements.

Experimental Protocol: GC-MS for 1,3-Dioxolan-2-one-2,4,5-13C3

Objective: To determine the isotopic distribution and calculate the 13C enrichment of 1,3-Dioxolan-2-one-2,4,5-13C3.

Materials:

  • 1,3-Dioxolan-2-one-2,4,5-13C3 batch sample

  • High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 1,3-Dioxolan-2-one-2,4,5-13C3 sample in the chosen volatile solvent (e.g., 1 mg/mL).

  • GC-MS System Setup:

    • Install an appropriate GC column (e.g., a mid-polarity column like a DB-5ms).

    • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

    • Set the injector temperature (e.g., 250°C) and MS interface temperature (e.g., 280°C).

    • Tune the mass spectrometer according to the manufacturer's recommendations.

  • Acquisition Parameters:

    • Injection Volume: 1 µL

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 30 to 150 to cover the molecular ion and key fragments.

  • Data Processing and Analysis:

    • Identify the chromatographic peak corresponding to 1,3-Dioxolan-2-one.

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion region. The unlabeled molecule has a molecular weight of 88.06 g/mol . The fully labeled 1,3-Dioxolan-2-one-2,4,5-13C3 will have a molecular ion at m/z 91.

    • Determine the relative intensities of the peaks at m/z 88, 89, 90, and 91, which correspond to the M+0, M+1, M+2, and M+3 isotopologues, respectively.

    • Calculation of Enrichment: The percentage of 13C enrichment can be calculated from the relative abundances of the different isotopologues. For a simplified calculation of the M+3 enrichment:

      • % M+3 = [Intensity(m/z 91) / (Intensity(m/z 88) + Intensity(m/z 89) + Intensity(m/z 90) + Intensity(m/z 91))] * 100

Comparison of Analytical Methods

FeatureQuantitative 13C NMRMass Spectrometry (GC-MS)
Principle Direct observation of 13C nucleiSeparation of ions by mass-to-charge ratio
Information Provided Position-specific enrichmentOverall molecular isotopic distribution
Quantification Highly accurate with proper parametersAccurate, relies on relative ion intensities
Sample Amount Requires mg quantitiesRequires µg to ng quantities
Throughput Lower, longer acquisition timesHigher, faster analysis
Instrumentation NMR SpectrometerGC-MS System
Key Advantage Unambiguous structural information and position-specific enrichmentHigh sensitivity and information on isotopologue distribution

Visualization of Analytical Workflows

VerificationWorkflow cluster_NMR Quantitative 13C NMR Workflow cluster_MS GC-MS Workflow NMR_Sample Sample Preparation (10-20 mg in deuterated solvent) NMR_Acquisition NMR Data Acquisition (Inverse-gated 13C experiment) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Integration & Enrichment Calculation NMR_Processing->NMR_Analysis MS_Sample Sample Preparation (Dilute solution in volatile solvent) MS_Acquisition GC-MS Data Acquisition (EI, Scan mode) MS_Sample->MS_Acquisition MS_Processing Data Processing (Peak Identification, Spectrum Extraction) MS_Acquisition->MS_Processing MS_Analysis Isotopologue Analysis & Enrichment Calculation MS_Processing->MS_Analysis Batch 1,3-Dioxolan-2-one-2,4,5-13C3 Batch Batch->NMR_Sample NMR Verification Batch->MS_Sample MS Verification

Caption: Workflow for verifying 13C enrichment using NMR and MS.

Comparison with Alternative 13C-Labeled Tracers

While 1,3-Dioxolan-2-one-2,4,5-13C3 is a valuable tracer, particularly for probing specific pathways, it is important to consider its utility in the context of more commonly used alternatives like 13C-labeled glucose and glutamine.[5]

Tracer1,3-Dioxolan-2-one-2,4,5-13C3[U-13C6]Glucose[U-13C5]Glutamine
Metabolic Entry Point Can be metabolized to 13C-labeled ethylene glycol and CO2, or potentially other pathways depending on the biological system.Enters central carbon metabolism via glycolysis.[6]Primarily enters the TCA cycle via conversion to α-ketoglutarate.[7][8]
Primary Applications Probing pathways involving carbonate metabolism, or as a precursor for synthesizing other labeled molecules.Tracing glycolysis, pentose phosphate pathway, and TCA cycle activity.[9]Investigating TCA cycle anaplerosis, amino acid metabolism, and reductive carboxylation.[10]
Verification Complexity Moderate, as outlined in this guide.Well-established protocols for enrichment verification by NMR and MS.Well-established protocols for enrichment verification by NMR and MS.
Advantages Unique labeling pattern may provide insights into less-studied metabolic routes.Central and well-understood role in metabolism makes it a versatile tracer.[11]Crucial for studying cancer metabolism and other states with altered TCA cycle function.[12]
Limitations Metabolic fate may be less characterized in some systems compared to glucose or glutamine.May not effectively label all metabolic pools, depending on cellular preferences.Its contribution to metabolism can vary significantly between cell types.

Conclusion

The verification of 13C enrichment for each batch of 1,3-Dioxolan-2-one-2,4,5-13C3 is a critical step in ensuring the accuracy and reliability of metabolic research. Both quantitative 13C NMR and GC-MS are powerful and complementary techniques for this purpose. While qNMR provides position-specific enrichment information with high accuracy, GC-MS offers high sensitivity and detailed isotopologue distribution. The choice of method may depend on available instrumentation and specific experimental needs.

When compared to common metabolic tracers like 13C-glucose and 13C-glutamine, 1,3-Dioxolan-2-one-2,4,5-13C3 offers a unique tool for probing specific metabolic pathways. The selection of the most appropriate tracer ultimately depends on the specific biological questions being addressed. By following the detailed protocols and understanding the comparative advantages outlined in this guide, researchers can confidently verify the quality of their labeled compounds and generate high-fidelity data in their metabolic studies.

References

  • Zia, G., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • Tang, Q., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. ResearchGate. [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Zia, G., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. American Chemical Society. [Link]

  • JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. Retrieved from [Link]

  • Ahn, C. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Reibarkh, M., et al. (2016). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC. [Link]

  • ResearchGate. (n.d.). Two alternative 13 C-glucose-tracing strategies for analysis of.... Retrieved from [Link]

  • Ma, R., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. ResearchGate. [Link]

  • Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

  • Wolfe, R. R., et al. (1990). Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. PubMed. [Link]

  • Chalk, R. (2021). Small Molecule Accurate Mass Analysis. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. Retrieved from [Link]

  • Ma, R., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science Immunology. [Link]

  • Bicchi, C., et al. (2001). Identification of 1,3-Dioxolanes in Coffee-Like Flavorings. Flavour and Fragrance Journal. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

  • Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol. [Link]

  • Saini, S., et al. (2022). Supplementary Information - Metal-free, Redox-neutral, Visible light-triggered Coupling of CO2 with Epoxides to Cyclic Carbonates at Atmospheric Pressure. The Royal Society of Chemistry. [Link]

  • Donnarumma, F., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Kihara, N., & Endo, T. (2002). Energy profiles of the reactions of 1,3-dioxan-2-one and... ResearchGate. [Link]

  • Yoo, H., et al. (2008). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. PMC. [Link]

  • Walther, J. L., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Melchiorre, M., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. [Link]

  • Analytice. (n.d.). 1,3-Dioxolane - analysis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1,3-Dioxolan-2-one-2,4,5-13C3 Proper Disposal Procedures

[1] Executive Summary 1,3-Dioxolan-2-one-2,4,5-13C3 (Ethylene Carbonate-13C3) is a stable isotope-labeled organic solvent.[1][2] While chemically similar to unlabeled ethylene carbonate (EC)—posing low acute toxicity but...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,3-Dioxolan-2-one-2,4,5-13C3 (Ethylene Carbonate-13C3) is a stable isotope-labeled organic solvent.[1][2] While chemically similar to unlabeled ethylene carbonate (EC)—posing low acute toxicity but significant eye irritation risks—its disposal requires distinct logistical protocols due to its high economic value and physical properties (low-melting solid).

Immediate Action Directive:

  • Do NOT dispose of high-purity aliquots down the drain.

  • Do NOT mix with aqueous waste streams (risk of hydrolysis).

  • Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.

Part 1: Material Characterization & Safety Profile

Before initiating disposal, you must understand the physical state and chemical behavior of the material. Ethylene Carbonate-13C3 is often a solid at room temperature, which complicates waste transfer.

Physicochemical Properties Table
PropertyValue / DescriptionOperational Implication
CAS Number 96-49-1 (Unlabeled generic)Use for general regulatory lookup; note "13C3" for inventory.
Physical State Solid / Semi-solid (MP: 35–38 °C)Must be melted (approx. 40°C) for efficient transfer/disposal.
Flash Point >140 °C (Closed Cup)High flash point; generally not "Ignitable" (D001) unless mixed.
Solubility High (Water, Alcohols, Organics)Hygroscopic. Keep dry to prevent uncontrolled hydrolysis.
Hazards (GHS) Warning H319: Causes serious eye irritation.H373: May cause kidney damage (prolonged exposure).[3]
The "Isotope Factor" in Disposal

As a Senior Application Scientist, I advise treating


C-labeled waste differently than standard solvent waste for two reasons:
  • Analytical Cross-Contamination: If you use Isotope Ratio Mass Spectrometry (IRMS) or NMR in your facility, fugitive emissions or spills of highly enriched

    
    C can permanently alter the "background" carbon signature of your lab. Containment is critical. 
    
  • Economic Recovery: Unreacted, high-purity

    
    C-EC should be considered for recovery or resale to isotope salvage vendors, not destruction.
    

Part 2: Pre-Disposal Decision Logic

Do not default to the "organic waste" bin. Follow this logic flow to determine the correct stream.

DisposalDecision Start Waste Generated: 1,3-Dioxolan-2-one-13C3 PurityCheck Is the material chemically pure? Start->PurityCheck Recovery Segregate for Recovery (Contact Isotope Salvage) PurityCheck->Recovery Yes (>95%) Mixture Classify Mixture PurityCheck->Mixture No (Reaction Mix) SolventCheck Co-Solvent Type? Mixture->SolventCheck Halogenated Halogenated Waste Stream (e.g., mixed with DCM/Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Stream (e.g., mixed with MeOH/Ethyl Acetate) SolventCheck->NonHalogenated Flammable Solvents Aqueous Aqueous Mixture (Hydrolysis Risk) SolventCheck->Aqueous Water Present

Figure 1: Decision matrix for segregating Ethylene Carbonate-13C3 waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Handling Pure Solid Waste (Expired/Surplus)

Context: You have a bottle of solid EC-13C3 that is degraded or no longer needed.

  • Thermal Liquefaction:

    • Place the sealed container in a water bath or bead bath set to 45 °C .

    • Why: Attempting to scrape solid EC generates static and dust, increasing inhalation risk and loss of material. Melting allows for quantitative transfer.

  • Solvent Dissolution (The "Carrier" Method):

    • Once melted, add a compatible combustible solvent (e.g., Acetone or Ethanol) directly to the container in a 1:1 ratio.

    • Why: This prevents the EC from re-solidifying inside the waste drum, which can clog disposal facility intake lines.

  • Transfer:

    • Pour the dissolved mixture into the Non-Halogenated Organic Waste container.

    • Labeling: Explicitly write "Ethylene Carbonate-13C3 solution" on the tag.

Protocol B: Reaction Mixtures (Liquid Waste)

Context: EC-13C3 was used as a solvent or reagent and is now mixed with other chemicals.

  • Segregation Rule:

    • If mixed with Chloroform, DCM, or fluorinated compounds

      
      Halogenated Waste .
      
    • If mixed with Toluene, Alcohols, or Ethers

      
      Non-Halogenated Waste .
      
  • pH Check (Critical):

    • Check the pH of the mixture.

    • Risk:[2][4][5][6][7][8] Strong bases (NaOH, KOH) or acids cause rapid hydrolysis of EC to Ethylene Glycol and CO2. This evolution of CO2 gas can pressurize and rupture a sealed waste drum.

    • Action: If pH is <4 or >9, neutralize the mixture to pH 6–8 before adding it to the waste drum.

Protocol C: Spill Cleanup

Context: Solid powder or melted liquid spilled on the bench.

  • PPE: Safety goggles (splash resistant), Nitrile gloves, Lab coat.

  • Containment:

    • If Solid: Do not dry sweep (dust risk). Cover with a wet paper towel to dampen, then scoop into a bag.

    • If Liquid (Melted): It will likely solidify quickly on the cool benchtop. Allow it to harden, then scrape it up with a spatula.

  • Decontamination:

    • Wipe the surface with Ethanol or Isopropanol . Water is less effective for rapid cleaning of organic residues.

    • Dispose of wipes in solid hazardous waste (do not trash).

Part 4: Regulatory Compliance (RCRA & EU)

United States (RCRA)
  • Classification: Ethylene Carbonate is not a P-listed or U-listed waste.[4]

  • Characteristic Waste:

    • Pure EC has a flash point >140°F (60°C), so it is NOT D001 (Ignitable) .

    • However, if you dissolved it in Acetone/Ethanol (as recommended in Protocol A), the mixture becomes D001 .

  • Labeling: "Non-Hazardous Waste" (if pure) or "Hazardous Waste - Ignitable" (if dissolved).

European Union (EWC)
  • Hazard Codes: Waste containing Ethylene Carbonate is generally classified as hazardous due to eye irritation properties.[2]

  • EWC Code Suggestion: 07 01 04* (other organic solvents, washing liquids and mother liquors).

References

  • European Chemicals Agency (ECHA). (2023).[5] Ethylene Carbonate: Registration Dossier. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. (Note: Applies to stable isotopes regarding segregation principles). Retrieved from [Link]

Sources

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